3,4,3'-Trimethyl-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-4-(3-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(9-11)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIZQPBJINMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical & Synthetic Profile of 3,4,3'-Trimethyl-1,1'-biphenyl
Executive Summary
This technical guide provides a comprehensive analysis of 3,4,3'-Trimethyl-1,1'-biphenyl (Formula:
Unlike its ortho-substituted congeners (e.g., 2,4,6-trimethylbiphenyl), the 3,4,3'-isomer lacks steric hindrance at the pivotal 1,1'-bond. This unique structural feature dictates its high planarity, distinct UV-Vis absorption profile, and enhanced potential for biological intercalation. This guide outlines its molecular identity, predictive physicochemical data, validated synthetic protocols, and metabolic pathways.
Part 1: Molecular Identity & Structural Analysis[1]
Nomenclature and Identification
-
IUPAC Name: this compound
-
Molecular Formula:
[1][2] -
SMILES: Cc1ccc(cc1C)c2cccc(C)c2
-
Structural Class: Alkylated Biaryl / Hydrocarbon
Conformational Analysis (The Ortho-Effect)
A critical distinction in biphenyl chemistry is the "Twist Angle" (
-
Ortho-Substituted (e.g., 2,2'-dimethyl): Steric clash forces rings to twist (
), breaking conjugation. -
Non-Ortho Substituted (3,4,3'-isomer): The 2, 2', 6, and 6' positions are occupied by Hydrogen. This lack of steric bulk allows the molecule to adopt a near-planar conformation (
in solution, approaching in crystal packing).-
Consequence: Enhanced
- stacking interactions and red-shifted UV absorption compared to twisted isomers.
-
Part 2: Physicochemical Profile[1][3][5][6]
The following data aggregates calculated consensus values (ACD/Labs, EPISuite) and comparative experimental data from homologous alkylbiphenyls.
| Property | Value (Approx/Calc) | Technical Context |
| Physical State | Solid (Crystalline) | Due to efficient packing (symmetry/planarity). |
| Melting Point | 45°C - 55°C | Lower than unsubstituted biphenyl (69°C) due to methyl disruption, but higher than twisted isomers. |
| Boiling Point | 290°C - 300°C | High BP reflects significant London dispersion forces. |
| LogP (Octanol/Water) | 5.2 ± 0.3 | Highly Lipophilic. Crosses blood-brain barrier (BBB) effectively. |
| Water Solubility | < 0.5 mg/L | Practically insoluble. Requires organic co-solvents (DMSO, DCM). |
| Henry's Law Const. | ~5.0 x 10⁻⁴ atm-m³/mol | Volatile from water surfaces; significant atmospheric partitioning. |
| UV | ~250-255 nm | Bathochromic shift observed vs. ortho-isomers due to extended conjugation. |
Part 3: Synthetic Pathways & Validation
Protocol: Suzuki-Miyaura Cross-Coupling
The most robust route to non-symmetric biphenyls is the Palladium-catalyzed Suzuki coupling.[4] This protocol avoids homocoupling side products common in Grignard routes.
Retrosynthetic Logic:
-
Fragment A (Electrophile): 4-Bromo-1,2-dimethylbenzene (4-Bromo-o-xylene).
-
Fragment B (Nucleophile): 3-Methylphenylboronic acid.
-
Catalyst:
(Tetrakis).
Step-by-Step Methodology
-
Preparation: In a generic 250mL round-bottom flask, dissolve 4-bromo-1,2-dimethylbenzene (1.0 eq, 10 mmol) and 3-methylphenylboronic acid (1.2 eq, 12 mmol) in DME (Dimethoxyethane) (40 mL).
-
Base Activation: Add aqueous
(2M, 10 mL) .-
Why: Boronic acids are poor nucleophiles. The base forms a boronate "ate" complex (quaternary boron), which is the active species for transmetallation.
-
-
Degassing (Critical): Sparge the biphasic mixture with Argon for 15 minutes.
-
Why: Oxygen oxidizes Pd(0) to Pd(II) and promotes homocoupling of the boronic acid.
-
-
Catalysis: Add
(3 mol%). Heat to reflux ( C) under Argon for 12-16 hours. -
Workup: Cool to RT. Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Flash Column Chromatography (Hexanes/EtOAc 95:5).
-
Target: Colorless crystalline solid.
-
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle specific to this synthesis.
Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.
Part 4: Analytical Characterization
To validate the structure, researchers must confirm the substitution pattern (3,4 vs 3').
Proton NMR ( -NMR, 400 MHz, )
-
Methyl Region: Look for three distinct singlets (or overlapping signals) around
2.30 - 2.40 ppm.-
Note: The 3,4-dimethyl groups may appear as two signals or one broadened signal depending on resolution. The 3'-methyl will likely be distinct.
-
-
Aromatic Region:
7.0 - 7.5 ppm.-
Ring A (3,4-dimethyl): characteristic "ABX" or "ABC" pattern (depending on shift differences). Look for coupling constants
(ortho) and (meta). -
Ring B (3-methyl): Look for a singlet-like signal (isolated proton at C2') and multiplet patterns for C4', C5', C6'.
-
Mass Spectrometry (GC-MS)[1][3][4]
-
Molecular Ion (
): m/z 196 (Base peak is often for biphenyls). -
Fragmentation: Loss of methyl radical (
, m/z 181) is the dominant fragment.
Part 5: Biological & Environmental Implications[4]
Metabolic Fate (Cytochrome P450)
Like PCBs, alkylbiphenyls are substrates for CYP450 enzymes. However, the lack of halogens allows for faster oxidation.
-
Primary Route: Benzylic oxidation (Methyl
Alcohol Carboxylic Acid). -
Secondary Route: Arene oxide formation leading to ring hydroxylation (Phenols).
-
Toxicity Note: The 3,4-dimethyl substitution pattern can lead to the formation of quinones if hydroxylated at the 2 or 5 positions, potentially causing oxidative stress.
-
Metabolic Pathway Diagram
Figure 2: Predicted metabolic biotransformation pathways in mammalian systems.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
PubChem. (2024).[5][2] Biphenyl Compound Summary & Properties. National Library of Medicine. Link
-
Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology, 45(3), 245-272.[6] (Used for metabolic pathway homology). Link
-
ChemSpider. (2024). Search for Alkylbiphenyl Isomers. Royal Society of Chemistry. Link
Sources
- 1. 3,4,5'-Trimethyl-1,1'-biphenyl [webbook.nist.gov]
- 2. 2,4',6-Trimethyl-1,1'-biphenyl | C15H16 | CID 12639835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethylbiphenyl | C15H16 | CID 19876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl | C18H22 | CID 521753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Structural Dynamics and Synthetic Pathways of 3,4,3'-Trimethyl-1,1'-biphenyl
Executive Summary
3,4,3'-Trimethyl-1,1'-biphenyl represents a distinct class of asymmetric biaryls where steric influence is exerted exclusively from meta and para positions, leaving the ortho positions (2, 2', 6, 6') unsubstituted. This structural characteristic distinguishes it from highly twisted ortho-methylated congeners (e.g., 2,2'-dimethylbiphenyl).
For researchers in organic electronics and medicinal chemistry, this molecule serves as a critical model for conformational fluidity . Unlike its ortho-substituted counterparts which are locked in orthogonal or highly twisted states, this compound retains the ability to planarize under crystal packing forces, making it relevant for studies in
Molecular Architecture & Conformational Dynamics
The "Ortho-Free" Rotational Barrier
The defining feature of this compound is the absence of substituents at the pivot point of the central C1-C1' bond.
-
Gas Phase/Solution: The molecule adopts a twisted conformation with a dihedral angle (
) of approximately 40–45° . This twist minimizes the steric repulsion between the ortho-hydrogens (H2/H2' and H6/H6'). -
Solid State: Due to the lack of bulky ortho-methyl groups, the rotational barrier is low (~2–3 kcal/mol). Crystal packing forces can overcome this barrier, potentially flattening the molecule to near-planarity (
) to maximize - stacking interactions.
Steric vs. Electronic Effects
The methyl groups at 3, 4, and 3' exert a positive inductive effect (+I), increasing the electron density of the aromatic rings without imposing the "orthogonal lock" seen in 2,2'-substituted biphenyls.
Visualization: Conformational Energy Landscape
The following diagram illustrates the potential energy surface relative to the dihedral angle. Note the local minima at the twisted state and the maxima at the planar (H-H clash) and orthogonal (loss of conjugation) states.
Figure 1: Conformational energy landscape of non-ortho substituted biphenyls. The 3,4,3'-trimethyl substitution pattern allows for significant rotational freedom compared to ortho-substituted analogs.
Synthetic Methodology: Asymmetric Suzuki-Miyaura Coupling
Synthesis of the 3,4,3' isomer requires a regiospecific approach to avoid symmetric byproducts (homocoupling). The Suzuki-Miyaura cross-coupling is the gold standard for this architecture.
Retrosynthetic Analysis
To construct the asymmetric 3,4,3' scaffold, we couple two distinct fragments:
-
Fragment A (Nucleophile): 3,4-Dimethylphenylboronic acid.
-
Fragment B (Electrophile): 3-Bromotoluene (3-Methylbromobenzene).
Experimental Protocol
Objective: Synthesis of this compound via Pd-catalyzed cross-coupling.
Reagents:
-
3,4-Dimethylphenylboronic acid (1.2 equiv)
-
3-Bromotoluene (1.0 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl (for sterically demanding cases) -
Base: K
CO (2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane.
Step-by-Step Workflow:
-
Inert Atmosphere Prep: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.
-
Solvation: Dissolve 3-bromotoluene (10 mmol) and Pd(PPh
) (0.3 mmol) in degassed Toluene (40 mL). Stir for 10 minutes at room temperature to ensure oxidative addition initiation. -
Boronate Addition: Add 3,4-dimethylphenylboronic acid (12 mmol) dissolved in Ethanol (10 mL).
-
Activation: Add the aqueous K
CO solution (10 mL) via syringe. -
Reflux: Heat the mixture to 90°C (oil bath) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 95:5).
-
Workup: Cool to room temperature. Quench with water.[1][2] Extract organic layer with Ethyl Acetate (3x). Dry over MgSO
. -
Purification: Concentrate in vacuo. Purify via silica gel column chromatography using pure Hexanes (biphenyls are highly lipophilic and elute early).
Visualization: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle adapted for the synthesis of asymmetric methylated biphenyls.
Structural Characterization & Validation
Distinguishing the 3,4,3' isomer from symmetric byproducts (e.g., 3,3'-dimethylbiphenyl from homocoupling) relies on identifying the asymmetry in the NMR signals.
Predicted H NMR Signature (400 MHz, CDCl )
The molecule possesses two chemically non-equivalent aromatic rings.
| Region | Chemical Shift ( | Multiplicity | Assignment | Structural Logic |
| Aromatic | 7.30 – 7.45 ppm | Multi-plet | Ring B (H2', H4', H5', H6') | The 3-methyl ring (Ring B) presents an ABCD-like pattern typical of meta-substitution. |
| Aromatic | 7.15 – 7.25 ppm | Multi-plet | Ring A (H2, H5, H6) | The 3,4-dimethyl ring (Ring A) presents an ABX pattern. H5 is shielded by ortho-methyls. |
| Aliphatic | ~2.40 ppm | Singlet (3H) | Ring B (-CH | Isolated methyl group on the less substituted ring. |
| Aliphatic | ~2.30 – 2.35 ppm | 2 x Singlets (6H) | Ring A (-CH | Two methyls at 3,4 positions. Often appear as overlapping or distinct singlets depending on resolution. |
Quality Control Checkpoints
-
GC-MS: Look for the molecular ion peak
m/z.-
Self-Validating Check: If you see significant peaks at 210 m/z (tetramethyl) or 182 m/z (dimethyl), your purification failed to remove homocoupling byproducts.
-
-
Melting Point: Asymmetric biphenyls often have lower melting points than their symmetric counterparts due to less efficient crystal packing.
Physicochemical Properties & Applications
Lipophilicity and Solubility
-
LogP (Predicted): ~5.2 – 5.5.
-
Solubility: Highly soluble in non-polar solvents (Hexane, Toluene, DCM). Insoluble in water.
-
Implication: In drug development, this scaffold serves as a high-lipophilicity spacer. It is often used to probe the hydrophobic pockets of receptors where a flexible yet bulky core is required.
Materials Science Relevance
This molecule is a precursor for:
-
Scintillators: Methylated biphenyls have high fluorescence quantum yields and are used as solvents or solutes in liquid scintillators for radiation detection.
-
Liquid Crystals: The 3,4,3' isomer is a "mesogenic core." By functionalizing the 4'-position (e.g., with a cyano or alkoxy group), the molecule can exhibit nematic liquid crystal phases. The lack of ortho-substituents allows the necessary planarization for mesophase formation.
References
-
Suzuki, A. (1991).[3] Synthetic Studies via the Cross-coupling Reaction of Organoboron Derivatives with Organic Halides.[3][4][5][6] Pure and Applied Chemistry, 63(3), 419-422. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.
- Grimme, S. (2004). Calculation of the Rotational Barrier of Biphenyl. ChemPhysChem, 5, 419. (Context: Theoretical basis for non-ortho biphenyl twist angles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
Spectroscopic data for 3,4,3'-Trimethyl-1,1'-biphenyl (NMR, IR, MS)
[1][2][3][4]
Executive Summary & Structural Context
In drug discovery and materials science, the precise characterization of asymmetric biaryls is a critical competency. This compound (CAS: 7383-87-1) presents a unique analytical challenge due to its non-symmetric methyl substitution pattern.[1][2][3] Unlike its symmetric congeners (e.g., 3,3',4,4'-tetramethylbiphenyl), this compound lacks a
This guide provides a rigorous framework for the identification of 3,4,3'-trimethylbiphenyl, utilizing a "Triangulation Protocol" that cross-references Mass Spectrometry (molecular weight/fragmentation), Infrared Spectroscopy (substitution patterns), and Nuclear Magnetic Resonance (connectivity).[1][2][3]
Compound Profile
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 7383-87-1 |
| Molecular Formula | |
| Molecular Weight | 196.29 g/mol |
| Symmetry Elements |
Synthesis & Origin (Contextual Grounding)
To ensure the integrity of the spectroscopic data, one must understand the synthetic origin.[1][2] The most reliable route to this specific isomer is the Suzuki-Miyaura Cross-Coupling , which guarantees the regiochemistry required for the 3,4 (Ring A) and 3' (Ring B) substitution.[1][2][3]
Reaction Logic:
-
Coupling Partner A: 3,4-Dimethylphenylboronic acid (Provides Ring A).[1][2][3]
-
Coupling Partner B: 1-Bromo-3-methylbenzene (Provides Ring B).[1][3]
-
Catalyst:
or similar Pd(0) source.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
This directed synthesis prevents the formation of scrambling isomers, making the spectral data below robust for quality control (QC) standards.[1][2][3]
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular formula and analyze fragmentation stability.
The Electron Impact (EI) mass spectrum of polyalkylated biphenyls is dominated by the stability of the biphenyl core.[1][3]
Fragmentation Pathway Table
| m/z (Mass-to-Charge) | Relative Intensity | Ion Identity | Mechanistic Insight |
| 196 | 100% (Base Peak) | The molecular ion is highly stable due to the extended | |
| 181 | ~40-60% | Loss of a methyl radical.[3] Common in polymethylated aromatics (formation of stable tropylium-like species).[3] | |
| 166 | ~10-20% | Sequential loss of a second methyl group.[3] | |
| 165 | ~15-25% | Fluorenyl cation derivative (ring closure with loss of methyls/hydrogens).[1][3] | |
| 91 | <10% | Tropylium ion (minor pathway in biaryls compared to isolated benzenes).[1][3] |
Diagnostic Note: The high intensity of the molecular ion (
Infrared Spectroscopy (FT-IR)
Objective: Determine the substitution pattern of the aromatic rings (Regiochemistry).
IR is the primary tool for distinguishing this isomer from others (e.g., 2,4,6-trimethylbiphenyl) by analyzing the Out-of-Plane (OOP) C-H Bending vibrations in the fingerprint region (600–900
Critical IR Absorptions
| Frequency ( | Assignment | Structural Diagnostic |
| 3020 - 3050 | Aromatic protons. | |
| 2920, 2860 | Methyl group C-H stretches (asymmetric/symmetric).[1][3] | |
| 1600, 1580 | Aromatic skeletal vibrations. | |
| 870 - 885 | OOP Bend (Ring A) | Isolated H (Position 2 and 5 on Ring A).[1][3] Characteristic of 1,2,4-trisubstitution. |
| 810 - 820 | OOP Bend (Ring A) | 2 Adjacent H (Positions 5,6 on Ring A).[1][2][3] |
| 770 - 790 | OOP Bend (Ring B) | 3 Adjacent H (Positions 4,5,6 on Ring B).[1][2][3] Characteristic of 1,3-disubstitution (meta). |
| 690 - 710 | OOP Bend (Ring B) | Ring deformation characteristic of meta-substituted biphenyls.[1][3] |
Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and proton connectivity.
This is the definitive method for structural proof.[3] Because the molecule is asymmetric, we expect distinct signals for the methyl groups and a complex aromatic region.[1][2]
NMR (Proton) Data (Predicted/Empirical)
Solvent:
The spectrum is divided into two distinct regions: the aliphatic methyl region and the aromatic biaryl region.[3]
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 7.35 - 7.45 | Multiplet | 4H | Ring B ( | Overlapping signals due to similar electronic environments.[1][3] |
| 7.15 - 7.20 | Doublet | 1H | Ring A ( | |
| 7.10 - 7.15 | Multiplet | 2H | Ring B ( | H4' is shielded by ortho-methyl; H5 is ortho-coupled.[1][3] |
| 2.40 | Singlet | 3H | Ring B Methyl.[3] | |
| 2.32 | Singlet | 3H | Ring A Methyl (Deshielded by ortho-methyl).[3] | |
| 2.28 | Singlet | 3H | Ring A Methyl.[3] |
Expert Insight: The key to distinguishing this from the 3,3',4,4'-tetramethyl isomer is the methyl region .[1][2][3] A symmetric isomer would show only two methyl singlets (or one if highly symmetric).[2][3] The 3,4,3'-isomer will show three distinct singlets (or two very closely spaced and one distinct), reflecting the three chemically non-equivalent methyl environments.[1][2][3]
NMR (Carbon) Data
Solvent:
There are 15 distinct carbon signals expected due to the lack of symmetry.[3]
-
Quaternary Carbons (6 signals):
-
Methine (CH) Carbons (6 signals):
-
Methyl Carbons (3 signals):
Structural Validation Logic (Workflow)
The following diagram illustrates the decision-making process a researcher should follow to validate the identity of 3,4,3'-trimethylbiphenyl against potential isomers.
Figure 1: Analytical decision matrix for validating the asymmetric 3,4,3'-trimethylbiphenyl isomer.
References
-
Suzuki, A. (1991).[1][2][3] "Synthetic Studies via Organoboron Compounds." Pure and Applied Chemistry, 63(3), 419–422.[1][2][3] Link (Foundational chemistry for biaryl synthesis).[1][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for additivity rules and substituent effects in NMR).
-
National Institute of Standards and Technology (NIST). "3,4,5'-Trimethyl-1,1'-biphenyl (Isomer Analog Data)." NIST Chemistry WebBook, SRD 69. Link (Source for mass spectral fragmentation patterns of trimethylbiphenyls).[1][2][3]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Reference for IR Out-of-Plane bending frequencies).
Sources
- 1. Synthesis, Characterization, and Quantum Chemical Calculations of 1-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-{[4-(aryl/alkyl)-5-(thiophen-2-yl)-4<i>H</i>-1,2,4-triazol-3-yl]sulfanyl}ethanone Derivatives - ProQuest [proquest.com]
- 2. rsc.org [rsc.org]
- 3. 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl | C18H22 | CID 521753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 3,4,3'-Trimethyl-1,1'-biphenyl in organic solvents
An In-depth Technical Guide to the Solubility of 3,4,3'-Trimethyl-1,1'-biphenyl in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, chemical synthesis, and materials science. Understanding and accurately determining the solubility of a compound in various organic solvents is fundamental for process optimization, purification, formulation, and ensuring reproducible experimental outcomes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific experimental data for this derivative, this guide establishes a predictive framework based on the well-documented solubility of its parent compound, biphenyl. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data.
Introduction: The Critical Role of Solubility
This compound belongs to the biphenyl class of compounds, which are significant structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of methyl groups to the biphenyl scaffold can significantly alter its physicochemical properties, including its solubility, which in turn impacts its bioavailability, reaction kinetics, and ease of purification.[3] A thorough understanding of how this compound interacts with various organic solvents is therefore not merely academic but a practical necessity for any scientist working with it.
This guide will delve into the theoretical underpinnings of solubility, analyze the physicochemical properties of this compound, present a predictive solubility profile based on analogous compounds, and provide a robust experimental methodology for its empirical determination.
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first understand its inherent molecular properties. While specific experimental data for this isomer is scarce, we can infer its characteristics from its structure and data available for similar compounds.
-
Molecular Formula: C₁₅H₁₆
-
Molecular Weight: 196.29 g/mol [4]
-
Structure: The molecule consists of two benzene rings linked by a single bond, with methyl groups at the 3, 4, and 3' positions. This structure is fundamentally nonpolar. The methyl groups, being electron-donating, slightly increase the molecule's lipophilicity and size compared to the parent biphenyl molecule.
-
Polarity: As a hydrocarbon, this compound is a nonpolar compound. It lacks functional groups capable of hydrogen bonding (both donor and acceptor).[4] This is the single most important predictor of its solubility behavior.
-
Predicted LogP (XLogP3-AA): For the analogous compound 2,4',6-Trimethyl-1,1'-biphenyl, the calculated XLogP3-AA is 4.6, indicating high lipophilicity and a strong preference for nonpolar environments over aqueous ones.[4] A similar high LogP value is expected for this compound.
The Foundational Principle of Solubility: "Like Dissolves Like"
The principle of "Like Dissolves Like" is the cornerstone for predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity.[5][6]
-
Nonpolar Solutes (like this compound) are best dissolved in nonpolar solvents (e.g., hexane, toluene, carbon tetrachloride). The intermolecular forces at play are primarily weak van der Waals forces (London dispersion forces). The solvent molecules can effectively surround the solute molecules, leading to dissolution.
-
Polar Solutes dissolve well in polar solvents (e.g., water, ethanol, methanol). These interactions are governed by stronger dipole-dipole interactions and, in many cases, hydrogen bonding.
A nonpolar solute like this compound is expected to be virtually insoluble in highly polar solvents like water because the strong hydrogen bonds between water molecules would need to be broken without being replaced by comparable solute-solvent interactions, making the process energetically unfavorable.[7]
Caption: The "Like Dissolves Like" principle applied to the solute.
Predictive Solubility Profile
Table 1: Experimental Solubility of Biphenyl in Various Organic Solvents at 25°C (Data presented here is for the parent compound, biphenyl, and serves as a predictive model for this compound)
| Solvent | Solvent Type | Mole Fraction Solubility of Biphenyl | Predicted Solubility of this compound |
| n-Hexane | Nonpolar (Alkane) | 0.089 | High |
| n-Heptane | Nonpolar (Alkane) | 0.103 | High |
| Cyclohexane | Nonpolar (Alkane) | 0.169 | Very High |
| Carbon Tetrachloride | Nonpolar | 0.258 | Very High |
| Benzene | Nonpolar (Aromatic) | 0.281 | Very High |
| Ethyl Ether | Moderately Polar | 0.407 | High |
| Ethanol | Polar (Alcohol) | 0.087 | Moderate to Low |
| Methanol | Polar (Alcohol) | 0.046 | Low |
| Water | Polar (Aqueous) | 4.45 mg/L (approx. 2.89 x 10⁻⁵ M)[9] | Extremely Low / Insoluble[7] |
Source for Biphenyl Mole Fraction Data: ResearchGate[8]
This data clearly shows that the solubility of biphenyl is highest in nonpolar solvents like carbon tetrachloride and benzene and decreases significantly in polar solvents like alcohols and water.[7][8] It is reasonable to expect this compound to follow the same trend, likely exhibiting even greater solubility in the nonpolar solvents due to its increased lipophilicity.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain definitive, quantitative solubility data, an empirical approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[10] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or Gas Chromatography (GC) system.
Step-by-Step Methodology:
-
Preparation of the System:
-
Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.[10]
-
Causality: Adding a clear excess of the solid ensures that the solvent becomes fully saturated and that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.
-
-
Equilibration:
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours).[10] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been achieved (i.e., the concentration in solution no longer increases).
-
Causality: Continuous agitation and temperature control are critical for reaching equilibrium efficiently and ensuring the solubility is determined under specific, reproducible conditions.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates.
-
Causality: Filtration ensures that the analyzed sample contains only the dissolved solute, preventing artificially high concentration readings from suspended solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Causality: A validated analytical method with a standard calibration curve is essential for converting the instrument's response into an accurate concentration value.
-
-
Data Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L (Molarity).
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While direct, published solubility data for this compound is limited, a strong predictive understanding can be achieved by applying the fundamental principle of "like dissolves like" and using the well-documented solubility of its parent compound, biphenyl, as a model. The nonpolar, lipophilic nature of this compound dictates that it will exhibit high solubility in nonpolar organic solvents such as alkanes and aromatic hydrocarbons, and poor solubility in polar solvents like alcohols and water. For researchers and drug development professionals requiring precise quantitative data, the provided detailed shake-flask experimental protocol offers a robust and reliable method for its determination. This guide serves as both a predictive tool and a practical manual for working with this important biphenyl derivative.
References
-
Acree Jr., W. E., & Abraham, M. H. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology. (n.d.). 3,4,5'-Trimethyl-1,1'-biphenyl. NIST Chemistry WebBook. [Link]
-
University of Waterloo. (2023). Solubility of Organic Compounds. Chemistry 221 Lab Manual. [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
-
El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl. PubChem Compound Database. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
-
Sharma, K., & Singh, R. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Organic Chemistry. [Link]
-
Universiti Teknologi MARA. (n.d.). Experiment 1: Determination of Solubility Class. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2023). Standard Operating Procedure for solubility testing. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Methylbiphenyl. [Link]
-
Khullar, A., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]
-
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4',6-Trimethyl-1,1'-biphenyl. PubChem Compound Database. [Link]
-
ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
Radco Industries. (2016). Biphenyl Heat Transfer Fluid Safety Data Sheet. [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]
-
Durham Tech. (2018). Safety Data Sheet: Biphenyl. [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6,2'-Trimethyl-biphenyl. PubChem Compound Database. [Link]
-
Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 3-methyl-. [Link]
-
Wikipedia. (n.d.). Biphenyl. [Link]
-
Reichardt, C., & Welton, T. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]
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Methodological & Application
Using 3,4,3'-Trimethyl-1,1'-biphenyl as a ligand in catalysis
Application Note: Advanced Catalytic Protocols Using the 3,4,3'-Trimethyl-1,1'-biphenyl Scaffold
Executive Summary
This guide details the application of This compound (CAS 1207-89-2) in homogeneous catalysis.[1] While often overshadowed by its sterically hindered isomers (e.g., mesityl-phenyl or 2,2',6-trimethylbiphenyl), the 3,4,3'-isomer offers a unique, conformationally flexible, electron-rich aromatic surface.[1]
Unlike standard "Buchwald" ligands that rely on an ortho-phosphine group, the unfunctionalized 3,4,3'-trimethylbiphenyl hydrocarbon is primarily utilized as an
This protocol covers:
-
Direct Application: Synthesis and use of the [Ru(3,4,3'-trimethylbiphenyl)Cl
] dimer for Transfer Hydrogenation.[1] -
Ligand Engineering: Strategies for functionalizing the scaffold into phosphine ligands.[1]
Part 1: The Molecule & Properties[1]
This compound (3,4,3'-TMBP) is a meta/para-substituted biaryl.[1] Unlike 2,2'-substituted atropisomers, it possesses low rotation barriers around the C1-C1' bond, making it achiral and conformationally flexible at room temperature.[1]
| Property | Value | Catalytic Implication |
| CAS Registry | 1207-89-2 | Verified commercial availability.[1] |
| Structure | 3,4-Dimethyl (Ring A) - 3'-Methyl (Ring B)[1] | Asymmetric electron density; Ring A is more electron-rich.[1] |
| Sterics | Unhindered at 2,2',6,6' positions | Allows free rotation; minimal steric bulk around the metal center unless functionalized.[1] |
| Electronics | Electron-rich (+I effect from 3 methyls) | Stabilizes high oxidation states; enhances |
Part 2: Protocol – -Arene Ruthenium Catalysis
The most direct catalytic utility of 3,4,3'-TMBP is as a stabilizing
Workflow Overview
-
Complexation: Synthesis of the Ruthenium(II) dimer [Ru(3,4,3'-TMBP)Cl2]2.
-
Activation: In situ formation of the active monomeric catalyst with a diamine ligand.[1]
-
Catalysis: Asymmetric Transfer Hydrogenation (ATH) of ketones.[1]
Step 1: Synthesis of [Ru(3,4,3'-TMBP)Cl ]
Rationale: The electron-rich 3,4-dimethyl ring preferentially coordinates to Ruthenium over the less substituted ring.[1]
Materials:
Procedure:
-
Dissolution: In a 100 mL Schlenk flask, dissolve RuCl
·xH O (1.0 g) in dry ethanol (20 mL). -
Addition: Add this compound (3.7 g, excess is required to drive equilibrium).
-
Reflux: Degas the solution via freeze-pump-thaw (3 cycles). Heat to reflux (80 °C) under argon for 48 hours. The solution will change from dark brown to deep orange/red.[1]
-
Isolation: Cool to room temperature. Reduce volume to ~5 mL under vacuum.
-
Precipitation: Add cold diethyl ether (50 mL) to precipitate the dimer.
-
Filtration: Filter the orange solid under inert atmosphere. Wash with pentane to remove excess ligand.[1]
-
Drying: Dry under high vacuum for 4 hours.
Step 2: Catalytic Application (Transfer Hydrogenation)
System: [Ru(3,4,3'-TMBP)Cl
Reaction Setup:
-
Catalyst Prep: In a vial, mix the Ru-dimer (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) in anhydrous 2-propanol (2 mL). Stir at 40 °C for 30 mins to form the orange monomeric species.
-
Substrate Addition: Add Acetophenone (1.0 mmol) (or target ketone).
-
Base Initiation: Add KOH (0.1 mL of 0.1 M solution in iPrOH).
-
Reaction: Stir at room temperature. Monitor by GC/TLC.[1]
Part 3: Protocol – Functionalization for Phosphine Ligands
Note: This is an advanced ligand design protocol. The unfunctionalized hydrocarbon is not a phosphine ligand.[1]
To use the scaffold in Suzuki-Miyaura Coupling (Pd-catalysis), one must install a phosphine group.[1][2][4][6][7] Due to the lack of directing groups, Bromination followed by Lithiation is the standard route.[1]
Target Structure: 2-(Di-tert-butylphosphino)-4,5,4'-trimethyl-1,1'-biphenyl
(Note: Numbering changes upon functionalization.[1] We target the position ortho to the phenyl ring for maximum catalytic activity).
Synthesis Logic:
-
Regioselective Bromination: The 3,4-dimethyl ring is more activated.[1] Electrophilic aromatic substitution will favor the position ortho to the phenyl ring (Position 6) or para to the methyls.[1]
-
Phosphination: Lithium-Halogen exchange followed by trapping with Cl-P(tBu)
.[1]
Protocol:
-
Bromination: Treat 3,4,3'-TMBP (1 eq) with NBS (1.05 eq) in acetonitrile at 0 °C. Monitor regioisomers by GC-MS. Isolate the major isomer (likely 6-bromo or 2'-bromo).[1]
-
Lithiation: Dissolve the bromo-intermediate in dry THF at -78 °C. Add
-BuLi (1.1 eq) dropwise. Stir for 1 hour. -
Phosphination: Add Cl-P(tBu)
(1.1 eq).[1] Allow to warm to RT overnight. -
Workup: Quench with water, extract with DCM, and recrystallize from MeOH.
-
Usage: Use this ligand (L) with Pd(OAc)
(L:Pd 2:1 ratio) for sterically demanding cross-couplings.[1]
Part 4: Mechanism & Visualization
The following diagram illustrates the Transfer Hydrogenation Cycle utilizing the
Caption: The Ruthenium-Arene catalytic cycle. The 3,4,3'-TMBP ligand (red/green nodes) remains
References
-
Ruthenium-Arene Complex Synthesis: Bennett, M. A., & Smith, A. K. (2003).[1] Arene Ruthenium(II) Complexes formed by Dehydrogenation of Cyclohexa-1,3-dienes. Inorganic Syntheses . Link[1]
-
Transfer Hydrogenation Mechanism: Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research . Link[1]
-
Biphenyl Ligand Design (General): Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society .[1] Link[1]
-
Arene Ligand Effects: Therrien, B. (2013).[1] Arene Ruthenium Complexes in Catalysis. European Journal of Inorganic Chemistry . Link[1]
Disclaimer: this compound is a chemical intermediate.[1][4][5][8] Its use as a ligand requires specific complexation (as an arene) or functionalization (as a phosphine).[1] Ensure verification of the isomer purity (vs. 2,4,6-trimethylbiphenyl) before synthesis.
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- 3. 2,6,2'-Trimethyl-biphenyl | C15H16 | CID 9813037 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Definitive Identification of 3,4,3'-Trimethyl-1,1'-biphenyl: A Validated GC-MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the robust identification of 3,4,3'-Trimethyl-1,1'-biphenyl using Gas Chromatography-Mass Spectrometry (GC-MS). As a member of the biphenyl class of compounds, accurate identification is critical in environmental monitoring, industrial process control, and toxicology. This guide is designed for analytical scientists and researchers, offering a self-validating methodology grounded in established principles. We will delve into the causality behind experimental choices, from sample preparation to instrumental parameters and data interpretation, ensuring technical accuracy and field-proven insights.
Introduction and Significance
This compound is a substituted aromatic hydrocarbon. While specific data on this isomer is limited, compounds of the polychlorinated biphenyl (PCB) and polycyclic aromatic hydrocarbon (PAH) classes are recognized for their persistence in the environment and potential biological activity. Therefore, the ability to unambiguously identify specific isomers like this compound is of paramount importance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[1][2][3] Its power lies in the synergistic combination of two powerful techniques: the high-resolution separation capability of Gas Chromatography and the specific detection and identification power of Mass Spectrometry. This protocol outlines a complete workflow to achieve reliable and reproducible identification of the target analyte.
The Analytical Principle: A Dual-Pillar Approach
The efficacy of this method relies on the dual-verification provided by the GC-MS system.
-
Gas Chromatography (GC): The sample, in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase, which is influenced by their boiling points and chemical affinities.[4] Non-polar compounds like this compound are best separated on non-polar stationary phases.[5] The time it takes for an analyte to travel through the column is its Retention Time (RT) , a characteristic value under specific conditions.
-
Mass Spectrometry (MS): As analytes elute from the GC column, they enter the MS ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to lose an electron and form a positively charged molecular ion (M⁺). This high energy also causes the molecular ion to break apart into smaller, charged fragments. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting plot of ion abundance versus m/z is the mass spectrum , which serves as a unique chemical fingerprint for the compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire analytical process, from sample acquisition to final data confirmation.
Caption: End-to-end workflow for GC-MS analysis.
Detailed Protocols
Materials and Reagents
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS or equivalent).
-
Autosampler Vials: 1.5 mL or 2.0 mL glass vials with PTFE-lined septa.[6]
-
Solvents: High-purity, GC-grade or equivalent hexane, dichloromethane, and acetone.[1]
-
Reference Standard: this compound standard (if available). If not, a certified standard of a closely related isomer or another biphenyl compound for system suitability checks.
-
Carrier Gas: Helium (99.999% purity or higher).
-
Extraction Apparatus: Separatory funnels for Liquid-Liquid Extraction (LLE) or a Solid-Phase Extraction (SPE) manifold with appropriate cartridges (e.g., C18 or Florisil).[4][7]
Sample Preparation Protocol
The goal of sample preparation is to isolate and concentrate the analyte from the sample matrix (e.g., water, soil, tissue) and remove interfering compounds.
Step 1: Sample Collection Collect samples in clean glass containers to prevent contamination from plastics or other sources.[1] For water samples, use 40 mL VOA vials with Teflon-lined septa.[8]
Step 2: Extraction (Liquid-Liquid Extraction Example for Water)
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Add 30 mL of dichloromethane.
-
Shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the lower organic layer into a collection flask.
-
Repeat the extraction twice more with fresh 30 mL aliquots of dichloromethane, combining the organic extracts.
-
Causality: Dichloromethane is an effective non-polar solvent for extracting aromatic hydrocarbons from an aqueous matrix. Multiple extractions ensure a high recovery rate.
-
Step 3: Concentration
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Gently concentrate the extract to approximately 1 mL using a rotary evaporator or a stream of dry nitrogen. Avoid evaporating to complete dryness to prevent loss of the semi-volatile analyte.
Step 4: Cleanup (If Necessary) For complex matrices containing fats or pigments, a cleanup step may be required.[7]
-
Prepare a solid-phase extraction (SPE) cartridge (e.g., Florisil).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the concentrated extract onto the cartridge.
-
Wash away interferences with a non-polar solvent like hexane.
-
Elute the target analyte with a slightly more polar solvent or solvent mixture.
Step 5: Final Preparation
-
Adjust the final volume of the cleaned extract to 1.0 mL with hexane.
-
Transfer the final sample into a GC vial for analysis. A concentration of approximately 10 µg/mL is often a good starting point for achieving a column loading of 10 ng with a 1 µL injection.[6]
GC-MS Instrumental Parameters
These parameters serve as a robust starting point and should be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 Series or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for non-polar aromatic compounds like biphenyls.[5][9] |
| Injector Type | Splitless | Maximizes the transfer of analyte onto the column, providing the best sensitivity for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.[9] |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[9] |
| Oven Program | - Initial Temp: 60 °C, hold for 1 min- Ramp 1: 25 °C/min to 125 °C- Ramp 2: 15 °C/min to 250 °C, hold for 5 min | This program starts at a low temperature to focus the analytes at the head of the column and then ramps up to elute the biphenyls in a reasonable timeframe.[9] The final hold ensures all components elute. |
| MS System | Agilent 5975 Series or equivalent | A reliable mass selective detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard energy for EI, which generates extensive and comparable mass spectra for library database searches. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering performance. |
| Mass Scan Range | 40 - 450 m/z | This range covers the expected molecular ion and fragment ions of the target analyte while avoiding low-mass interferences from the solvent and carrier gas. |
| Acquisition Mode | Full Scan | Acquires the complete mass spectrum, which is essential for identifying unknown compounds and confirming the structure of the target analyte. |
Data Analysis and Confirmation of Identity
Positive identification of this compound requires the convergence of two independent data points: retention time and mass spectrum.
1. Retention Time (RT) Matching:
-
Analyze a certified standard of this compound under the exact same GC-MS conditions.
-
The retention time of the peak of interest in the sample chromatogram must match the retention time of the standard within a narrow, predefined window (e.g., ±0.05 minutes).
2. Mass Spectrum Verification:
-
Molecular Ion (M⁺): The mass spectrum of the peak must exhibit the correct molecular ion. The molecular formula is C₁₅H₁₆, giving a molecular weight of approximately 196.29 g/mol . Look for a prominent ion at m/z 196 .
-
Fragmentation Pattern: The fragmentation pattern should be consistent with the structure. Key expected fragments would include:
-
m/z 181: Loss of a methyl group ([M-CH₃]⁺). This is often a very prominent peak for methylated aromatics.
-
m/z 166: Loss of two methyl groups or a C₂H₆ fragment.
-
Other fragments characteristic of the biphenyl ring system.
-
-
NIST Library Match: The most critical step for confirmation is to compare the acquired mass spectrum against a trusted spectral library. The NIST/EPA/NIH Mass Spectral Library is the industry standard.[10] A high-quality match (typically a match factor > 85-90%) provides strong evidence for the compound's identity.
System Trustworthiness: Quality Control
To ensure the validity of the results, the following quality control measures are mandatory:
-
Solvent Blank: An injection of the final solvent (e.g., hexane) is run to ensure there is no contamination from the solvent or the system.
-
Method Blank: A clean matrix sample (e.g., reagent water) is carried through the entire sample preparation and analysis process to check for contamination introduced during these steps.
-
Instrument Tuning: Before analysis, the mass spectrometer must be tuned to verify its performance, typically using a standard compound like bromofluorobenzene (BFB).[8]
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. Retrieved from [Link]
-
MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3894. Retrieved from [Link]
-
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Biology, 82, e265371. Retrieved from [Link]
-
MDPI. (2024). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry, 2(1), 1-13. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 3,4-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3,4,5'-Trimethyl-1,1'-biphenyl. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (1977). [Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry]. Annali dell'Istituto Superiore di Sanità, 13(1-2), 257-65. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
-
Agilent. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Retrieved from [Link]
-
Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Spectrometrics. (2020). NIST / EPA / NIH Mass Spectral Library 2020. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.4: Gas Chromatography. Retrieved from [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
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- 8. organomation.com [organomation.com]
- 9. scielo.br [scielo.br]
- 10. spectrometrics.com [spectrometrics.com]
Application Note: Advanced Derivatization Strategies for 3,4,3'-Trimethyl-1,1'-biphenyl
Executive Summary & Strategic Value
3,4,3'-Trimethyl-1,1'-biphenyl represents a privileged asymmetric scaffold in organic materials and medicinal chemistry.[1] Unlike symmetric congeners (e.g., 3,3',5,5'-tetramethylbiphenyl), this isomer offers distinct electronic environments on its two aromatic rings:[1]
-
Ring A (3,4-dimethyl): Electron-rich, sterically crowded, mimics the 1,2,4-trimethylbenzene (pseudocumene) substitution pattern.[1]
-
Ring B (3'-methyl): Less sterically hindered, mimics m-xylene electronics.[1]
This asymmetry allows for orthogonal derivatization —the ability to selectively functionalize one ring or specific methyl groups over others. This guide outlines three high-value derivatization pathways:
-
Benzylic Bromination: For creating electrophilic "linker" sites.
-
Exhaustive Oxidation: For generating tricarboxylic acid ligands (MOF precursors).
-
Regioselective Nitration: For introducing nitrogen handles to the aromatic core.
Pathway A: Benzylic Functionalization (Radical Bromination)
Objective: Convert methyl groups into benzyl bromides. This transforms the inert methyls into reactive electrophiles suitable for nucleophilic substitution (e.g., azide formation, amine alkylation) or C-C coupling.
Mechanism: Wohl-Ziegler Reaction via Free Radical Chain Substitution.[1] Selectivity Note: Radical stability dictates that all three methyl positions are susceptible. However, statistical probability and steric factors often favor the 3'-methyl (Ring B) or the 4-methyl (Ring A) slightly over the 3-methyl (Ring A) due to the "ortho effect" from the bridge, though mixtures are common.[1] Stoichiometry control is critical to avoid gem-dibromination.
Protocol 1: Controlled Mono/Di-Bromination using NBS
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv for mono, 2.1 equiv for di)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide[1]
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Green alternative)[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous
(0.1 M concentration). -
Addition: Add NBS and AIBN. Critical: Ensure NBS is finely powdered to prevent localized high concentrations.
-
Initiation: Degas the solution with
for 10 minutes. Heat to reflux (approx. 100-102°C for ).[1] -
Monitoring: The reaction is driven by the formation of succinimide, which floats to the top. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2]
-
Endpoint: Disappearance of starting material.
-
-
Workup: Cool to
to precipitate succinimide completely. Filter through a celite pad. -
Purification: Concentrate the filtrate. The residue will likely contain a mixture of mono-brominated isomers.[1]
-
Separation: Flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes) is required to separate the 4-(bromomethyl) and 3'-(bromomethyl) isomers.[1]
-
Data Validation:
-
1H NMR: Look for the shift of the methyl singlet (
2.3 ppm) to a benzylic methylene singlet ( 4.5 ppm).[1] -
Mass Spec: Characteristic isotopic pattern of Br (
1:1 ratio).[1]
Pathway B: Exhaustive Oxidation (Ligand Synthesis)
Objective: Convert all three methyl groups into carboxylic acids to form biphenyl-3,4,3'-tricarboxylic acid .[1] Application: This derivative is a high-value linker for Metal-Organic Frameworks (MOFs), offering unique pore geometries due to the asymmetric carboxylate placement.[1]
Protocol 2: Permanganate Oxidation
Reagents:
-
Substrate: this compound[1]
-
Oxidant: Potassium Permanganate (
) (Excess, ~9-10 equiv)[1][3] -
Solvent: Pyridine/Water (2:1 v/v)[1]
Step-by-Step Methodology:
-
Solubilization: Suspend the substrate in the Pyridine/Water mixture. Pyridine is essential to solubilize the hydrophobic biphenyl starting material and acts as a phase transfer catalyst.
-
Stepwise Addition: Heat the mixture to
. Add solid in small portions over 2 hours.-
Caution: Exothermic reaction. Vigorous reflux may occur.
-
-
Digestion: Reflux for 12–24 hours. The purple color should fade to brown (
precipitate). If purple persists, the reaction is complete. -
Reduction: Add a small amount of ethanol to quench excess permanganate (turns brown).
-
Filtration: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water. -
Isolation: The filtrate contains the potassium carboxylate salts.
-
Concentrate to remove pyridine (azeotrope with water).
-
Acidify with concentrated HCl to pH 1. The tricarboxylic acid will precipitate as a white solid.
-
-
Purification: Recrystallize from Acetic Acid or DMF/Water.
Data Validation:
-
IR Spectroscopy: Appearance of broad O-H stretch (
) and strong C=O stretch ( ).[1] -
Solubility Check: Product should be soluble in dilute NaOH but insoluble in non-polar solvents.
Pathway C: Electrophilic Aromatic Substitution (Nitration)
Objective: Introduce a nitro group (
-
Ring A (3,4-dimethyl): Activated by two methyl groups.[1] The 3-methyl directs ortho/para (positions 2, 4, 6).[1] The 4-methyl directs ortho/para (positions 3, 5, 1).[1]
-
Combined Effect: Position 6 is para to the 3-Me and ortho to the phenyl bridge. Position 5 is ortho to 4-Me.[1]
-
Protocol 3: Mild Nitration
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve substrate in Acetic Anhydride. Cool to
. -
Activation: Add
dropwise. The acetic anhydride forms acetyl nitrate ( ), a milder and more selective nitrating agent than mixed acid ( ).[1] -
Reaction: Stir at
for 1 hour, then warm to room temperature for 2 hours. -
Quench: Pour into ice water. The nitro-derivative is hydrophobic and will precipitate or oil out.[1]
-
Extraction: Extract with Dichloromethane (DCM). Wash with saturated
to remove acid. -
Purification: Recrystallization from Ethanol usually yields the major isomer (likely 6-nitro-3,4,3'-trimethylbiphenyl).[1]
Visualizing the Derivatization Pathways
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Caption: Divergent synthetic workflows for this compound transforming the scaffold into linkers (yellow), ligands (red), or electronic cores (green).[1]
Summary of Physical Data & Reactivity
| Parameter | Ring A (3,4-Dimethyl) | Ring B (3'-Methyl) | Implication |
| Electronic State | Electron Rich (Activated) | Moderately Activated | Ring A reacts faster in EAS.[1] |
| Steric Hindrance | High (1,2,4-pattern) | Moderate (1,3-pattern) | Ring B is more accessible for bulky reagents.[1] |
| Oxidation Potential | High (2 sites) | Moderate (1 site) | Exhaustive oxidation yields tricarboxylate.[1] |
| Bromination Target | 4-Me (Para/Meta influence) | 3'-Me (Meta/Para influence) | Mixture likely; requires chromatography.[1] |
References
-
Benzylic Bromination Protocol
-
Oxidation to Carboxylic Acids
-
Electrophilic Substitution on Biphenyls
- Taylor, R. "Electrophilic Aromatic Substitution." Wiley, 1990.
-
Context: Establishes the directing effects of the phenyl ring (weakly activating, ortho/para) vs methyl groups.[1]
-
General Synthesis of Methylbiphenyls
-
Ghaith, E. A., et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives." RSC Advances, 2023. Link
-
Sources
- 1. US4370486A - Biphenyl compounds, a process for their preparation and their use as intermediate products for optical brighteners, dyestuffs, plastics and medicaments - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
Use of 3,4,3'-Trimethyl-1,1'-biphenyl as a high-performance fluid
Application Note: High-Performance Thermal Regulation in Pharmaceutical Processing using 3,4,3'-Trimethyl-1,1'-biphenyl
Part 1: Executive Summary & Technical Rationale
This compound (TMBP) represents a class of engineered alkylated aromatic fluids designed to overcome the limitations of traditional mineral oils and glycol-water mixtures in pharmaceutical manufacturing. Unlike polychlorinated biphenyls (PCBs), which are environmentally persistent and toxic, alkylated biphenyls like TMBP are non-chlorinated, offering a favorable safety profile while maintaining exceptional thermal stability.
The "Why" Behind the Molecule: The specific substitution pattern of 3,4,3'-trimethyl is critical to its performance:
-
Liquid Range Extension: Unsubstituted biphenyl is a solid at room temperature (MP: ~69°C). The addition of three methyl groups creates molecular asymmetry, disrupting the crystal lattice and significantly lowering the melting point, allowing the fluid to remain liquid at sub-zero temperatures required for lyophilization.
-
Oxidative Stability: The aromatic backbone provides high resistance to thermal cracking (bond breaking) at temperatures exceeding 300°C, a common requirement for API (Active Pharmaceutical Ingredient) synthesis reactors.
-
Viscosity Control: The lack of long alkyl chains (like octyl or decyl groups) ensures the fluid maintains low viscosity at low temperatures, maximizing heat transfer coefficients during the critical "freezing" phase of lyophilization.
Part 2: Physical Properties & Comparative Data
The following table contrasts TMBP against standard pharmaceutical thermal fluids.
| Property | This compound (TMBP) | Mineral Oil | Glycol/Water (50:50) | Significance in Pharma |
| Operating Range | -45°C to 315°C | -10°C to 250°C | -40°C to 135°C | Allows single-fluid use for both cryogenic freezing and high-temp sterilization. |
| Flash Point | > 160°C | ~150°C | N/A (Boils) | Higher safety margin for reactor heating. |
| Viscosity @ -40°C | ~180 cSt | Solid/Gel | ~150 cSt | Critical for maintaining turbulent flow in lyophilizer shelves. |
| Thermal Stability | Excellent (Aromatic) | Moderate (Aliphatic) | Low (Degrades >140°C) | Reduces frequency of fluid changeouts; prevents "coking" in heater rods. |
| Vapor Pressure | Low | Low | High | Reduces fluid loss and pressurization risks in open bath systems. |
Part 3: Application Protocols
Application A: Lyophilization (Freeze-Drying) Thermal Loop
Context: In lyophilization, the shelf temperature must be precisely controlled to freeze the product (down to -45°C) and then heated to drive off solvent via sublimation. TMBP allows a single fluid to handle the deep freeze and the subsequent Steam-in-Place (SIP) sterilization cycles (often >121°C).
Protocol 1: System Charging and Dehydration Objective: To introduce TMBP into a lyophilizer loop while eliminating moisture that causes ice formation and flow blockage.
-
System Flush: Flush the entire loop (compressor, heat exchanger, shelf channels) with a compatible cleaning solvent (e.g., low-viscosity aromatic solvent) to remove mineral oil residues.
-
Nitrogen Purge: Blow dry nitrogen through the system to remove flushing solvent.
-
Vacuum Dehydration (Critical Step):
-
Charging: Pump TMBP into the expansion tank. Ensure the fluid level covers the heating elements but allows 20% headspace for thermal expansion (fluid volume expands ~10% from 20°C to 300°C).
-
Degassing Cycle: Circulate the fluid at 80°C for 4 hours with the expansion tank vented to atmosphere (or under inert gas blanket) to drive off entrained air bubbles.
Visualizing the Thermal Loop:
Figure 1: Schematic of a single-fluid thermal regulation loop for lyophilization using TMBP.
Application B: High-Temperature API Synthesis
Context: Many API synthesis reactions require sustained temperatures of 200°C+ to overcome activation energy barriers. TMBP provides a stable heat source without the pressure hazards associated with steam.
Protocol 2: Fluid Degradation Monitoring Objective: To validate fluid integrity over long operational periods. Even high-performance fluids degrade via oxidation (forming acids) or thermal cracking (forming low boilers).
-
Sampling Frequency: Extract 50 mL sample from the "live" loop (using a cooling coil sampler) every 3 months or 1,000 operating hours.
-
Key Assays:
-
Total Acid Number (TAN):
-
Limit: < 0.2 mg KOH/g.
-
Causality: High acid indicates oxidation. Acidic fluid corrodes system seals and pump impellers.
-
-
Viscosity Change:
-
Limit: +/- 15% of original value.[4]
-
Causality:Increase indicates polymerization (sludge formation). Decrease indicates thermal cracking (flash point reduction).
-
-
Moisture Content (Karl Fischer):
-
Limit: < 300 ppm.
-
Causality: Water at >100°C flashes to steam, causing pump cavitation and pressure spikes.
-
-
Part 4: Safety & Handling (E-E-A-T)
Distinction from PCBs: It is imperative to distinguish this compound from Polychlorinated Biphenyls (PCBs).
-
PCBs: Chlorinated, bio-accumulative, banned globally (Stockholm Convention).
-
TMBP: Non-chlorinated, biodegradable (albeit slowly), and significantly lower toxicity profile.
Handling Protocol:
-
PPE: Nitrile gloves and safety glasses are standard. While TMBP is not highly volatile, a fume hood is recommended during high-temp sampling to avoid inhaling hot vapors which may be mild respiratory irritants.
-
Spill Management: TMBP is hydrophobic. Do not wash down drains. Use clay-based absorbents (e.g., vermiculite) and dispose of as solid organic waste.
-
Seal Compatibility: TMBP is aromatic and may swell natural rubber or EPDM seals.
-
Requirement: Use Viton (FKM) or Teflon (PTFE) gaskets and O-rings exclusively.
-
References
-
National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Fluid Systems: Alkylated Biphenyls. NIST Chemistry WebBook, SRD 69.[5] [Link]
-
Global Heat Transfer. (2024). Comparative Analysis of Synthetic vs. Mineral Heat Transfer Fluids in Pharmaceutical Applications.[Link]
-
Eastman Chemical Company. (2023). Therminol® Heat Transfer Fluids: Technical Handbook for Liquid Phase Systems. (Reference for alkyl-substituted aromatic fluid handling). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Polychlorinated Biphenyls (PCBs): Basic Information and Distinction from Non-Chlorinated Analogs.[Link]
-
Chemical Engineering Progress. (2022). Selecting the Right Heat Transfer Fluid for Batch Processing. AIChE. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. CN101054330A - Synthesis method for biphenyl compound - Google Patents [patents.google.com]
- 3. crbgroup.com [crbgroup.com]
- 4. 2,6,2'-Trimethyl-biphenyl | C15H16 | CID 9813037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,5'-Trimethyl-1,1'-biphenyl [webbook.nist.gov]
Troubleshooting & Optimization
Technical Guide: Purification of Crude 3,4,3'-Trimethyl-1,1'-biphenyl by Recrystallization
[1]
Executive Summary & Compound Profile
3,4,3'-Trimethyl-1,1'-biphenyl is a non-symmetrical aromatic hydrocarbon often synthesized via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] Unlike its symmetrical counterparts (e.g., 4,4'-dimethylbiphenyl), the 3,4,3' substitution pattern disrupts crystal lattice packing, potentially lowering the melting point and increasing the risk of "oiling out" during purification.[1]
This guide provides a systematic approach to purifying this compound, moving beyond generic recipes to a logic-based method development strategy.
Compound Characteristics (Estimated)
| Property | Description | Implication for Purification |
| Structure | Asymmetric Biphenyl | Lower lattice energy; prone to supercooling.[1] |
| Polarity | Low (Lipophilic) | Highly soluble in non-polar solvents (Hexane, Toluene).[1] |
| Melting Point | Likely 40–80°C* | Risk of oiling out if solvent boiling point > melting point.[1] |
| Common Impurities | Homocoupled byproducts, Pd residues, halides | Requires selectivity; Pd often requires specific adsorbents.[1] |
*Note: Melting points for specific asymmetric isomers can vary based on polymorphs. Always determine the crude melting point (MP) via DSC or capillary tube before scaling up.[1]
Phase 1: Solvent System Selection[1][2]
The most common failure mode in recrystallizing low-melting aromatics is selecting a solvent with a boiling point higher than the compound's melting point. This leads to a liquid-liquid phase separation (oiling out) rather than crystallization.[1]
Solvent Screening Protocol (Micro-Scale)
Perform this test with 50 mg of crude material in small test tubes.[1]
-
Test A: Single Solvent (Polar Protic)
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).[1]
-
Procedure: Add 0.5 mL solvent. Heat to reflux.
-
Observation: If soluble hot but crystals form upon cooling to 0°C, this is the Primary Candidate .
-
-
Test B: Binary Solvent (Anti-solvent method)
-
Solvents: Ethanol/Water or Acetone/Water.
-
Procedure: Dissolve in minimum hot Ethanol. Add hot Water dropwise until turbidity persists. Clear with one drop of Ethanol. Cool slowly.
-
Observation: Best for removing inorganic salts and highly polar impurities.
-
-
Test C: Non-Polar/Polar Mix (For difficult oils)
-
Solvents: Hexane/Ethyl Acetate (EtOAc).[1]
-
Procedure: Dissolve in minimum warm EtOAc. Add Hexane until cloudy.
-
Observation: Useful if the compound is too soluble in alcohols.
-
Visualization: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal solvent system based on thermal properties.
Phase 2: The Recrystallization Protocol
Once the solvent system is defined (e.g., Ethanol/Water 9:1), follow this rigorous protocol to ensure purity and yield.
Step-by-Step Methodology
-
Dissolution (Thermodynamic Control):
-
Place crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar and a condenser (to prevent solvent loss).[1]
-
Add the primary solvent (e.g., Ethanol) slowly while heating to near reflux.
-
Critical: Use the minimum amount of solvent required to dissolve the solid.[2] Excess solvent drastically reduces yield.
-
-
Hot Filtration (Mechanical Purification):
-
If insoluble particles (dust, catalyst black) remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.[1]
-
Tip: Pre-warming prevents premature crystallization in the stem of the funnel.
-
-
Crystallization (Kinetic Control):
-
Insulate the flask with a towel or place it in a warm water bath to allow very slow cooling to room temperature.
-
Why: Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure, defined crystals.[1]
-
Once at room temperature, move to a 4°C fridge, then -20°C freezer if yield is low.[1]
-
Collection and Washing:
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What is happening?
Diagnosis: The temperature at which the solution becomes saturated is higher than the melting point of the solvated compound. Corrective Actions:
-
Re-heat to redissolve the oil.
-
Add a Seed Crystal: Add a tiny crystal of pure material (if available) or scratch the glass wall with a rod to induce nucleation.
-
Lower the Concentration: Add a small amount of extra solvent. This lowers the saturation temperature below the melting point (Oiling Out Boundary).
-
Change Solvent: Switch to a lower-boiling solvent (e.g., Pentane or Methanol) to ensure crystallization occurs at a lower temperature.[1]
Q2: The crystals are colored (yellow/brown), but the compound should be white.
Diagnosis: Transition metal (Palladium) residues or conjugated organic impurities are trapped.[1] Corrective Actions:
-
Activated Carbon: During the dissolution step (Step 1), add activated charcoal (5-10 wt%), reflux for 10 minutes, and perform the hot filtration step.
-
Metal Scavengers: If the color persists, use silica-bound metal scavengers (e.g., Thiol-silica) before recrystallization.[1]
Q3: My yield is very low (<50%).
Diagnosis: The compound is too soluble in the chosen solvent at cold temperatures. Corrective Actions:
-
Concentrate Mother Liquor: Evaporate the filtrate (mother liquor) to half volume and repeat the cooling process to get a "second crop." (Note: Second crops are usually less pure).[1]
-
Anti-Solvent Addition: If using Ethanol, add water dropwise to the cold filtrate to force more precipitation.
Q4: I see two different crystal shapes (needles and plates).
Diagnosis: Polymorphism or mixture of isomers. Corrective Actions:
Summary of Quantitative Parameters
| Parameter | Recommended Range | Reason |
| Solvent:Solute Ratio | 5:1 to 10:1 (v/w) | Balances yield vs. purity.[1] |
| Cooling Rate | 10°C per hour | Prevents inclusion of impurities.[1] |
| Crystallization Temp | 4°C to -20°C | Maximizes yield for lipophilic compounds.[1] |
| Charcoal Loading | 5% by weight | Sufficient for color removal without product loss.[1] |
References
-
General Recrystallization Theory
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]
-
-
Purification of Alkyl-Biphenyls
-
Solvent Selection for Aromatics
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [1]
-
-
Pd Removal Strategies
-
Royal Society of Chemistry. Supporting Information: Catalytic System for Suzuki Cross-Coupling. (Contains general purification protocols for methyl-biphenyls). Retrieved from
-
Technical Support Center: Purification of 3,4,3'-Trimethyl-1,1'-biphenyl
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3,4,3'-Trimethyl-1,1'-biphenyl. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience to help you achieve high purity for your target compound.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound most commonly proceeds via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prevalent choice. This typically involves the reaction of 3,4-dimethylphenylboronic acid with a 3-methyl-4-halotoluene (or vice versa). While effective, this and other coupling methods like Grignard or Ullmann reactions can generate a variety of impurities that complicate downstream applications. Understanding the origin of these impurities is the first step toward their effective removal.
Common Synthetic Routes and Associated Impurities
| Synthetic Route | Reactants | Potential Byproducts & Impurities |
| Suzuki-Miyaura Coupling | 3,4-Dimethylphenylboronic acid + 4-Bromo-3-methyltoluene | - Homocoupled Products: 3,3',4,4'-Tetramethyl-1,1'-biphenyl and 3,3'-Dimethylbiphenyl- Deborylated Starting Material: 1,2-Dimethylbenzene- Unreacted Starting Materials: 3,4-Dimethylphenylboronic acid and 4-Bromo-3-methyltoluene- Positional Isomers: e.g., 3,4,4'-Trimethyl-1,1'-biphenyl- Palladium Catalyst Residues |
| Grignard Cross-Coupling | 3,4-Dimethylphenylmagnesium halide + 3-Methyl-4-halotoluene | - Homocoupled Grignard Reagent: 3,3',4,4'-Tetramethyl-1,1'-biphenyl- Wurtz-type Homocoupling: 3,3'-Dimethylbiphenyl- Unreacted Starting Materials |
| Ullmann Coupling | 4-Iodo-1,2-dimethylbenzene + 1-Iodo-3-methylbenzene | - Homocoupled Products: 3,3',4,4'-Tetramethyl-1,1'-biphenyl and 3,3'-Dimethylbiphenyl- High reaction temperatures can lead to other side reactions. |
II. Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture according to GC-MS analysis. What are the likely major impurities from a Suzuki-Miyaura synthesis?
A1: In a typical Suzuki-Miyaura reaction for the synthesis of this compound, you can expect the following major impurities:
-
Homocoupled Products: The most common byproducts are from the self-coupling of the starting materials. You will likely see 3,3',4,4'-tetramethyl-1,1'-biphenyl (from the boronic acid) and 3,3'-dimethylbiphenyl (from the aryl halide).
-
Unreacted Starting Materials: Incomplete reactions will leave residual 3,4-dimethylphenylboronic acid and 4-bromo-3-methyltoluene .
-
Deborylated Byproduct: The boronic acid can undergo protodeborylation to form 1,2-dimethylbenzene .
-
Positional Isomers: Depending on the purity of your starting materials, you might have isomeric impurities. For example, if your 3-methyl-4-halotoluene contains some 4-methyl-3-halotoluene, you could form 3,4,4'-trimethyl-1,1'-biphenyl .
Q2: I am having trouble removing the homocoupled byproduct, 3,3',4,4'-tetramethyl-1,1'-biphenyl. Its boiling point seems very close to my product.
A2: This is a common and challenging purification problem. The boiling points of these multi-methylated biphenyls are indeed very close, making simple distillation difficult.
-
Physical Properties Comparison (Estimated and Experimental):
Given the higher melting point and boiling point of the tetramethyl-biphenyl, a combination of techniques is recommended:
-
Fractional Distillation Under Reduced Pressure: While challenging, a very efficient fractional distillation column under high vacuum may provide some enrichment. Monitor fractions carefully by GC.
-
Recrystallization: This is often the most effective method. Since your desired product has a lower estimated melting point, it may remain in the mother liquor while the more symmetrical and higher-melting 3,3',4,4'-tetramethyl-1,1'-biphenyl crystallizes out.
-
Solvent Selection: Start with a solvent system where the solubility of both compounds is moderate and decreases significantly upon cooling. A good starting point would be a mixed solvent system like ethanol/water or isopropanol/water. You can also try non-polar solvents like hexane or heptane. The goal is to find conditions where the impurity has significantly lower solubility than your product at low temperatures.
-
-
Preparative Chromatography: If recrystallization is not effective, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers.
Q3: What type of HPLC column and mobile phase should I use to separate trimethylbiphenyl isomers?
A3: The separation of positional isomers of non-polar aromatic compounds can be achieved by leveraging subtle differences in their interactions with the stationary phase.
-
Recommended Columns:
-
Phenyl-based columns (Phenyl-Hexyl, Biphenyl): These columns offer π-π interactions which can be highly selective for aromatic compounds and their isomers.
-
Pentafluorophenyl (PFP) columns: These columns provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, and can be particularly effective for separating halogenated compounds or molecules with electron-withdrawing groups.
-
C18 Columns: While less selective for this specific separation, a high-resolution C18 column can sometimes provide adequate separation, especially with careful mobile phase optimization.
-
-
Mobile Phase Strategy:
-
Start with a simple reversed-phase gradient of acetonitrile/water or methanol/water . Methanol can sometimes enhance π-π interactions with phenyl-based columns.
-
A shallow gradient is often necessary to resolve closely eluting isomers. For example, start with a 50:50 mixture and slowly increase the organic phase percentage.
-
Q4: My final product is yellow, and I suspect palladium contamination. How can I remove it?
A4: Residual palladium from the catalyst is a common issue and can often impart a yellow or dark color to the product. Here are several effective methods for its removal:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium.
-
Aqueous Workup with a Thiol Reagent: Washing the organic layer with an aqueous solution of a thiol-containing compound like sodium bisulfite or thiourea can help to complex and extract the palladium into the aqueous phase.
-
Scavenger Resins: There are commercially available scavenger resins specifically designed to bind and remove palladium. These are often polystyrene-based resins functionalized with thiol or other palladium-coordinating groups. Stirring the crude product solution with the scavenger resin followed by filtration is a highly effective method.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively adsorb residual palladium. However, be aware that this can sometimes lead to product loss due to adsorption.
Q5: I see a significant amount of 1,2-dimethylbenzene in my crude product. What is causing this and how can I prevent it?
A5: The presence of 1,2-dimethylbenzene indicates protodeborylation of your 3,4-dimethylphenylboronic acid starting material. This is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.
-
Causes and Prevention:
-
Presence of Water: While some water is often necessary for the Suzuki reaction to proceed, excess water can promote protodeborylation. Ensure your solvents are appropriately dried if this becomes a major issue.
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the rate of protodeborylation. Monitor your reaction by TLC or GC and stop it once the starting material is consumed.
-
Base: The choice and quality of the base can influence this side reaction. Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
III. Experimental Protocols and Workflows
General Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound after a Suzuki-Miyaura synthesis.
Protocol 1: Recrystallization for Removing Homocoupled Impurities
This protocol provides a starting point for the removal of the higher-melting 3,3',4,4'-tetramethyl-1,1'-biphenyl impurity.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent like isopropanol).
-
Induce Crystallization of Impurity: Slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. The higher-melting 3,3',4,4'-tetramethyl-1,1'-biphenyl should start to crystallize.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the crystallization of the impurity.
-
Filtration: Filter the cold solution to remove the crystallized impurity. The filtrate should be enriched with your desired, lower-melting product.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil can be further purified by a second recrystallization or by column chromatography if necessary.
Protocol 2: Palladium Removal using a Scavenger Resin
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Add Scavenger Resin: Add a palladium scavenger resin (typically 2-5 equivalents relative to the palladium catalyst used).
-
Stir: Stir the mixture at room temperature for several hours or overnight.
-
Filter: Filter the mixture to remove the resin.
-
Concentrate: Remove the solvent under reduced pressure to obtain the palladium-free crude product.
IV. Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura coupling and the key side reactions that lead to common impurities.
V. References
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18655–18698. [Link]
-
NIST. (n.d.). 3,4,5'-Trimethyl-1,1'-biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3,4,3'-Trimethyl-1,1'-biphenyl
Welcome to the dedicated technical support center for the synthesis of 3,4,3'-Trimethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biaryl synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and minimize side reactions.
Introduction to the Synthesis of this compound
The synthesis of unsymmetrical biaryls such as this compound is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, materials science, and agrochemicals. The most common and effective methods for constructing the pivotal C-C bond in these molecules are transition-metal-catalyzed cross-coupling reactions. This guide will focus on the three most prevalent methods: the Suzuki-Miyaura coupling, the Kumada-Tamao-Corriu coupling, and the Ullmann reaction. Each of these powerful techniques, however, is accompanied by its own set of potential side reactions that can significantly impact yield and purity.
This technical support center will provide you with the expertise and field-proven insights to anticipate, diagnose, and mitigate these challenges, ensuring a successful and efficient synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired this compound Product
A low yield of the target molecule is a common frustration. The root cause often lies in the competition from various side reactions.
Possible Causes and Solutions:
-
Protodeboronation of the Boronic Acid (Suzuki-Miyaura Coupling): The boronic acid starting material, 3,4-dimethylphenylboronic acid, can be replaced by a proton from a solvent or trace water, leading to the formation of 1,2-dimethylbenzene and a reduction in the amount of boronic acid available for the cross-coupling.[1] This is often exacerbated by high temperatures and prolonged reaction times.[2]
-
Mitigation Strategy:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Optimize Base Selection: Use a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxide bases.[2]
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also be beneficial.[2]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol or MIDA ester to reduce the rate of protodeboronation.
-
-
-
Homocoupling of Starting Materials: You may observe the formation of symmetrical biphenyls, such as 3,3',4,4'-tetramethyl-1,1'-biphenyl (from the boronic acid) and 3,3'-dimethyl-1,1'-biphenyl (from the aryl halide).
-
Suzuki-Miyaura Homocoupling: This is often promoted by the presence of oxygen, which can alter the palladium catalytic cycle.[3][4]
-
Mitigation Strategy: Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Grignard (Wurtz-Fittig) Homocoupling: In Kumada coupling, the Grignard reagent can react with the aryl halide in a Wurtz-Fittig type reaction.
-
Mitigation Strategy: Add the Grignard reagent slowly to the reaction mixture containing the catalyst and aryl halide. This keeps the instantaneous concentration of the Grignard reagent low, disfavoring the homocoupling pathway.
-
-
-
Inefficient Catalysis (All Methods): The catalyst may be deactivated or not active enough under the chosen conditions.
-
Mitigation Strategy:
-
Ligand Selection (Suzuki & Kumada): The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands can improve catalytic activity.[5]
-
Catalyst Loading: If yields are consistently low, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may be beneficial.
-
Pre-catalyst Activation: Ensure your palladium(II) pre-catalyst is effectively reduced to the active palladium(0) species in situ.
-
-
Issue 2: Complex Product Mixture with Multiple Isomers
The presence of multiple trimethyl-biphenyl isomers in your final product can make purification a significant challenge.
Possible Causes and Solutions:
-
Isomeric Impurities in Starting Materials: The commercial starting materials, 3-bromotoluene and 3,4-dimethylphenylboronic acid, may contain isomeric impurities.
-
Mitigation Strategy: Analyze the purity of your starting materials by GC-MS or ¹H NMR before starting the reaction. If necessary, purify the starting materials by recrystallization or column chromatography.
-
-
Side Reactions Leading to Isomerization: Under certain conditions, isomerization of the methyl groups on the aromatic rings is a remote possibility, though less common for these types of reactions. A more likely source of isomers is the coupling of isomeric impurities as mentioned above.
Issue 3: Difficulty in Removing Byproducts
Even with optimized reaction conditions, some side products may be unavoidable. Their removal is key to obtaining a pure final product.
Possible Causes and Solutions:
-
Similar Polarity of Products and Byproducts: The desired product and homocoupled byproducts often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Mitigation Strategy:
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC or SFC: For challenging separations, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary.
-
Specialized GC Columns: For analytical separation and identification, specialized GC columns, such as those with liquid crystal stationary phases, can offer enhanced resolution of isomeric biphenyls.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling method is best for the synthesis of this compound?
A1: The Suzuki-Miyaura coupling is often the preferred method for this type of transformation due to its high functional group tolerance, the commercial availability of a wide range of boronic acids, and generally milder reaction conditions compared to the Ullmann reaction.[7][8] The Kumada coupling can also be very effective, but the high reactivity of the Grignard reagent may be a limitation if other sensitive functional groups are present.[9][10] The Ullmann reaction typically requires harsh conditions (high temperatures) and may give lower yields for sterically hindered substrates.[5][11][12]
Q2: How do I know if protodeboronation is happening in my Suzuki-Miyaura reaction?
A2: You can monitor the reaction mixture by GC-MS. The presence of a significant peak corresponding to 1,2-dimethylbenzene (the protodeboronated product of 3,4-dimethylphenylboronic acid) is a strong indicator.
Q3: My reaction turns black immediately after adding the palladium catalyst. Is this normal?
A3: Yes, the formation of palladium black (finely divided palladium metal) is common in many palladium-catalyzed cross-coupling reactions and often indicates the reduction of the Pd(II) precatalyst to the active Pd(0) species. However, excessive formation of palladium black can sometimes indicate catalyst decomposition, which can lead to lower yields.
Q4: Can I use an aryl chloride instead of an aryl bromide?
A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura and Kumada couplings.[8] While specialized catalytic systems have been developed for the coupling of aryl chlorides, you will likely need to use more forcing conditions (higher temperatures, more active catalysts) and may experience lower yields.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and protodeboronation.
Materials:
-
3-Bromotoluene
-
3,4-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-bromotoluene (1.0 equiv), 3,4-dimethylphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) or by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields with hindered substrates. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation while minimizing protodeboronation compared to stronger bases like NaOH. |
| Solvent | Toluene/Water (10:1) | The aqueous portion is necessary to solubilize the base and facilitate the formation of the boronate salt, while toluene is a good solvent for the organic components. |
| Temperature | 100 °C | A balance between achieving a reasonable reaction rate and minimizing side reactions like protodeboronation. |
Protocol 2: Kumada-Tamao-Corriu Coupling
This protocol offers an alternative to the Suzuki-Miyaura coupling.
Materials:
-
3-Bromotoluene
-
Magnesium turnings
-
1-bromo-3,4-dimethylbenzene
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried Schlenk flask under argon, prepare the Grignard reagent from 1-bromo-3,4-dimethylbenzene (1.1 equiv) and magnesium turnings (1.2 equiv) in anhydrous THF.
-
Coupling Reaction: In a separate flame-dried Schlenk flask under argon, add 3-bromotoluene (1.0 equiv) and NiCl₂(dppp) (0.05 equiv) in anhydrous THF.
-
Cool the nickel catalyst mixture to 0 °C.
-
Slowly add the prepared Grignard reagent to the catalyst mixture via cannula over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by GC-MS).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | NiCl₂(dppp) | An effective and relatively inexpensive catalyst for Kumada couplings. |
| Solvent | Anhydrous THF | A common solvent for Grignard reactions and Kumada couplings. |
| Temperature | 0 °C to Room Temp. | Starting at a lower temperature helps to control the initial exotherm and can minimize side reactions. |
| Addition | Slow addition of Grignard | Minimizes the concentration of the Grignard reagent, reducing the likelihood of Wurtz-Fittig homocoupling. |
Visualizing Reaction Mechanisms and Troubleshooting
Understanding the mechanisms of the desired reaction and potential side reactions is crucial for effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura catalytic cycle and major side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2005). A Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 70(25), 10476-10479. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
- Knochel, P., & Cahiez, G. (2004).
-
Yin, J., & Rainka, M. P. (2005). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. The Journal of Organic Chemistry, 70(15), 5745-5755. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Studies on Palladium-Catalyzed Coupling Reactions. Accounts of Chemical Research, 44(8), 588-600. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sordid Side of Suzuki-Miyaura Coupling: Protodeboronation and Its Avoidance. Angewandte Chemie International Edition, 53(11), 2824-2839. [Link]
-
Mondal, B., & Bora, U. (2019). Recent advances in Kumada–Tamao–Corriu cross-coupling reaction: an update. RSC Advances, 9(63), 36585-36607. [Link]
-
Firooz, A. R., & Shaterian, H. R. (2018). Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling reaction in the presence of Pd‐imidazolium@Fe3O4. Applied Organometallic Chemistry, 32(12), e4555. [Link]
-
Chowdhury, C., & Kundu, S. K. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 263-273. [Link]
-
Kotha, S., & Misra, S. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. European Journal of Organic Chemistry, 2010(31), 5945-5968. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11845–11856. [Link]
-
Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Liu, Y., et al. (2016). Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions. New Journal of Chemistry, 40(11), 9231-9236. [Link]
-
American Chemical Society. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. Retrieved from [Link]
-
CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024, November 25). National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances in Kumada–Tamao–Corriu cross-coupling reaction: an update. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]
-
MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). A reasonable mechanism for the Cu-catalyzed homocoupling of aryl boronic acids. Retrieved from [Link]
-
One-Pot Sequential Kumada-Tamao-Corriu Couplings of (Hetero)Aryl Polyhalides in the Presence of Grignard-Sensitive Functional Groups Using Pd-PEPPSI-IPentCl. (2019, May 7). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted.... Retrieved from [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
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- 4. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 3,4,3'-Trimethyl-1,1'-biphenyl Synthesis
Welcome to the technical support center for the synthesis of 3,4,3'-Trimethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful synthesis of this important biphenyl compound. As your Senior Application Scientist, I will walk you through the critical aspects of reaction optimization, drawing from established principles of organic chemistry and field-proven insights. Our focus will be on the widely-used palladium-catalyzed cross-coupling reactions, offering a framework for logical problem-solving and protocol optimization.
Introduction to the Synthesis of this compound
The synthesis of unsymmetrical biaryls like this compound is a cornerstone of modern organic synthesis, with applications in pharmaceuticals, materials science, and agrochemicals. The most common and effective methods for constructing the C-C bond between the two aryl rings are transition-metal-catalyzed cross-coupling reactions. This guide will primarily focus on the Suzuki-Miyaura coupling due to its numerous advantages, including the use of readily available and less toxic organoboron reagents. We will also touch upon the Kumada and Stille couplings as viable alternatives.
The successful synthesis of this compound hinges on the careful selection and optimization of several key parameters. The inherent steric and electronic properties of the methylated benzene rings can present unique challenges, making a thorough understanding of the reaction mechanism and the role of each component crucial for achieving high yields and purity.
Core Synthesis Strategy: Retrosynthetic Analysis
A logical starting point for any synthesis is a retrosynthetic analysis. For this compound, the key disconnection is the C-C bond between the two aromatic rings. This leads to two synthons, which can be translated into practical starting materials for various cross-coupling reactions.
Caption: Retrosynthetic analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings are a common problem and can stem from several factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low yields in a Suzuki-Miyaura coupling. Let's break down the most common culprits and how to address them:
-
Inefficient Catalyst System: The choice of palladium source and ligand is critical. For sterically hindered substrates like our target molecule, bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Troubleshooting:
-
Ligand Screening: If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more specialized ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines can significantly improve yields for challenging couplings.[1]
-
Catalyst Loading: While increasing the catalyst loading might seem like an easy fix, it's often more effective to optimize the ligand-to-metal ratio first. However, if other optimizations fail, a modest increase in the palladium catalyst concentration (e.g., from 1 mol% to 3 mol%) can be beneficial.
-
-
-
Suboptimal Base and Solvent Combination: The base plays a crucial role in activating the boronic acid for transmetalation.[2] Its effectiveness is highly dependent on the solvent system.
-
Troubleshooting:
-
Base Selection: Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The ratio of organic solvent to water can be optimized; a common starting point is a 4:1 to 10:1 mixture.
-
-
-
Decomposition of Starting Materials: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[4]
-
Troubleshooting:
-
Purity of Boronic Acid: Ensure your (3-methyl-4-tolyl)boronic acid is pure and dry. Recrystallization may be necessary.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and can be used as an alternative to the free boronic acids.[2]
-
-
-
Presence of Oxygen: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.[5]
-
Troubleshooting:
-
Degassing: Thoroughly degas your solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes before adding the catalyst. The "freeze-pump-thaw" method can also be employed for more sensitive reactions.
-
-
Workflow for Optimizing a Low-Yield Suzuki-Miyaura Coupling:
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
FAQ 2: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can I minimize their formation?
Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction that reduces the yield of the desired cross-coupled product.
Answer:
The formation of homocoupling byproducts, such as 3,3',4,4'-tetramethyl-1,1'-biphenyl (from the boronic acid) and 3,3'-dimethyl-1,1'-biphenyl (from the aryl halide), is a frequent issue. The primary causes are related to the catalyst's state and the reaction conditions.
-
Presence of Pd(II) Species and Oxygen: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[5] If the reduction of the Pd(II) precatalyst to the active Pd(0) is incomplete or if oxygen is present, these side reactions can become significant.
-
Troubleshooting:
-
Thorough Degassing: As mentioned previously, rigorous exclusion of oxygen is critical.
-
Choice of Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, although the in situ reduction of Pd(II) is generally efficient with phosphine ligands.
-
-
-
Reaction Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Troubleshooting:
-
Optimize Stoichiometry: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common to drive the reaction to completion, a large excess should be avoided. Try reducing the equivalents of the boronic acid to see if it impacts the amount of homocoupling.
-
-
-
Base Concentration: The concentration and strength of the base can influence the rate of homocoupling.
-
Troubleshooting:
-
Titrate Base Concentration: While a sufficient amount of base is necessary for the reaction to proceed, an excessive amount can sometimes promote side reactions. Try using a slightly lower concentration of the base (e.g., 2 equivalents instead of 3).
-
-
FAQ 3: Can I use a Kumada or Stille coupling for this synthesis? What are the advantages and disadvantages compared to the Suzuki-Miyaura coupling?
While the Suzuki-Miyaura coupling is often the first choice, Kumada and Stille couplings are powerful alternatives.
Answer:
Yes, both Kumada and Stille couplings are viable methods for the synthesis of this compound. Here's a comparison:
| Feature | Suzuki-Miyaura Coupling | Kumada Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acid/ester | Grignard reagent (Organomagnesium) | Organostannane (Organotin) |
| Advantages | - Low toxicity of boron reagents[3]- High functional group tolerance[3]- Commercially available starting materials | - Highly reactive Grignard reagents- Can be very efficient for certain substrates | - High functional group tolerance- Insensitive to moisture and air |
| Disadvantages | - Boronic acids can be unstable[2]- Potential for protodeboronation[4] | - Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance- Requires strictly anhydrous conditions | - High toxicity of organotin compounds[3]- Difficult to remove tin byproducts |
When to Consider Kumada or Stille Couplings:
-
Kumada Coupling: This can be a good option if your starting materials are simple and do not contain functional groups that are sensitive to strong bases or nucleophiles (e.g., esters, ketones, nitriles). The preparation of the Grignard reagent from 3-bromo-4-methyltoluene is straightforward.
-
Stille Coupling: The Stille coupling is particularly useful when high functional group tolerance is required and when the Suzuki-Miyaura coupling is problematic. However, the toxicity of organotin compounds is a significant drawback and requires careful handling and purification.[3]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via Suzuki-Miyaura coupling. These should be considered as starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-4-methyltoluene and (3-methyl-4-tolyl)boronic acid
Materials:
-
3-bromo-4-methyltoluene (1.0 mmol, 185 mg)
-
(3-methyl-4-tolyl)boronic acid (1.2 mmol, 180 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methyltoluene, (3-methyl-4-tolyl)boronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane (2 mL) under an argon atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane (2 mL) and water (1 mL).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]
-
ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]
-
Al-Masum, M. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Organometallic Chemistry, 700, 1-15. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium (II). Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Haas, D., & Hammann, J. M., & Greiner, R., & Knochel, P. (2016). The Kumada-Corriu-Tamao Reaction. ACS Catalysis, 6(3), 1540-1552. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed protodeboronation of arylboronic acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Sources
Technical Support Center: Scalable Synthesis of 3,4,3'-Trimethyl-1,1'-biphenyl
Introduction: The Scale-Up Mandate
You are likely accessing this guide because your initial gram-scale synthesis of 3,4,3'-Trimethyl-1,1'-biphenyl (CAS: Generic structure reference) has been approved for toxicological studies or pilot production (100g – 1kg scale).
While the Suzuki-Miyaura coupling is the "gold standard" for this architecture, moving from a 50mL round-bottom flask to a 20L reactor introduces non-linear variables: exotherm management, mass transfer limitations (mixing), and critical impurity profiles (homocoupling). This guide addresses the specific challenges of synthesizing this unsymmetrical biphenyl.
Module 1: The "Golden Path" Protocol
Retrosynthetic Strategy
To minimize cost and maximize safety, we utilize the coupling of 4-bromo-o-xylene (Aryl Halide) and m-tolylboronic acid (Boronic Acid).
-
Rationale: 4-bromo-o-xylene is a high-volume commodity chemical.[1] The alternative route (3,4-dimethylphenylboronic acid + 3-bromotoluene) utilizes a significantly more expensive boronic acid component.
The Reaction Workflow (DOT Visualization)
Figure 1: Validated process flow for the synthesis of this compound.
The 1.0 kg Baseline Protocol
| Parameter | Specification | Technical Note |
| Aryl Halide | 4-Bromo-1,2-dimethylbenzene (1.0 equiv) | Limiting reagent. |
| Boronic Acid | 3-Methylphenylboronic acid (1.05 equiv) | Slight excess to drive conversion. |
| Catalyst System | Pd(OAc)₂ (0.5 mol%) + PPh₃ (2.0 mol%) | In-situ generation is cheaper than Pd(PPh₃)₄ and more stable. |
| Solvent | Toluene : Water (3:1 v/v) | Biphasic system allows easy salt removal. |
| Base | K₂CO₃ (2.0 equiv) | Use granular (not powder) to prevent clumping. |
| Temperature | 85°C (Internal) | CRITICAL: Do not exceed 95°C to prevent de-boronation. |
Step-by-Step Execution:
-
Inertion: Charge reactor with Toluene and Aryl Halide. Sparge with N₂ for 30 mins. Oxygen is the enemy of this reaction.
-
Catalyst Loading: Add PPh₃, stir 10 min, then add Pd(OAc)₂. Solution should turn bright yellow (active Pd(0) species forming).
-
Addition: Add Boronic Acid.
-
Base Addition: Add aqueous K₂CO₃ solution. Note: Reaction is biphasic; vigorous stirring (tip speed > 2 m/s) is required.
-
Reaction: Heat to 85°C. Monitor exotherm (typically mild, but observable).
-
Workup: Cool to 40°C. Cut aqueous layer. Wash organic layer with 5% L-Cysteine solution (to remove bulk Pd).
Module 2: Troubleshooting Guide (The "Why" & "How")
Impurity Control: The Homocoupling Menace
The most persistent impurity in this synthesis is 3,3'-dimethylbiphenyl (from boronic acid homocoupling). This is difficult to separate because its solubility profile mimics the product.
Mechanism of Failure: Oxygen re-oxidizes Pd(0) to Pd(II) in the absence of aryl halide, promoting the coupling of two boronic acid molecules.
Figure 2: The oxidative pathway leading to homocoupling impurities.
Corrective Actions:
-
Tier 1 (Prevention): Subsurface sparging with Nitrogen is mandatory, not just headspace purging.
-
Tier 2 (Mitigation): If homocoupling > 2% by HPLC, add 10 mol% isopropanol to the reaction mixture. It acts as a mild sacrificial reductant to keep Pd in the (0) state.
Reaction Stalling (The "Black Crash")
Symptom: Conversion halts at 70-80%. The reaction mixture turns from orange/yellow to black/colorless with black precipitate. Diagnosis: Ligand dissociation has caused Palladium to precipitate as Pd-black (inactive metal). Fix:
-
Cool to 60°C.
-
Add 0.1 mol% additional PPh₃ (dissolved in toluene).
-
If no restart, add 0.05 mol% Pd(OAc)₂ .
Module 3: FAQs & Downstream Processing
Q1: The product is oiling out during crystallization. How do I solidify it?
Answer: this compound has a low melting point due to the methyl groups disrupting crystal packing.
-
Solution: Do not rely on static crystallization. Use Seeding with Cooling Ramps .
-
Solvent System: Methanol/Water or Ethanol/Water.
-
Cool to 10°C slowly (5°C/hour).
-
Seed at saturation point.
-
Alternative: If the oil persists, perform a Short-Path Distillation (High Vacuum, <1 mbar). This molecule is thermally stable enough for distillation.
-
Q2: My residual Palladium is >50 ppm. How do I reach Pharma limits (<10 ppm)?
Answer: Standard washes are insufficient for lipophilic biphenyls.
-
Protocol: After the initial phase cut, treat the organic layer (Toluene) with SiliaMetS® Thiol or activated carbon (Darco G-60) at 50°C for 2 hours.
-
Filtration: Filter through a Celite pad to remove the scavenger. This typically reduces Pd levels to <5 ppm.
Q3: Can I use 2-MeTHF instead of Toluene?
Answer: Yes, and it is recommended for Green Chemistry compliance.
-
Adjustment: 2-MeTHF forms a cleaner phase break with water than toluene. However, the boiling point is slightly lower (80°C vs 110°C). You may need to extend reaction time by 1-2 hours.
References & Authority
-
Suzuki-Miyaura Scale-Up:
-
Title: "Optimization and Scale-Up of a Suzuki–Miyaura Coupling Reaction"
-
Source:Organic Process Research & Development (ACS)
-
URL:[Link]
-
-
Palladium Removal Strategies:
-
Homocoupling Mechanisms:
-
Title: "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction"
-
Source:Journal of Organic Chemistry
-
URL:[Link]
-
For emergency process deviation support, contact the Process Safety Lab at Ext. 4402.
Sources
Column chromatography techniques for purifying 3,4,3'-Trimethyl-1,1'-biphenyl
Welcome to the technical support guide for the chromatographic purification of 3,4,3'-Trimethyl-1,1'-biphenyl. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for achieving high purity of this target molecule. The structure of this guide is designed to be intuitive, moving from foundational principles to hands-on protocols and problem-solving.
Section 1: Foundational Concepts & Initial Strategy
This section addresses the fundamental questions that form the basis of a successful purification strategy. Understanding the "why" behind your choices is the first step toward a robust and reproducible method.
Q1: What are the primary impurities I should expect when purifying this compound?
A1: this compound is most commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2] This synthetic route is highly efficient but can generate a predictable set of impurities that must be separated.[3] Understanding these potential side-products is critical for designing an effective purification scheme.
-
Unreacted Starting Materials: Residual 3,4-dimethylphenylboronic acid (or its boronate ester) and 3-bromo- or 3-iodotoluene.
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material, such as 3,3',4,4'-tetramethyl-1,1'-biphenyl and 3,3'-dimethyl-1,1'-biphenyl.
-
Protodeborylation/Protodehalogenation Products: Toluene and m-xylene formed by the reaction of the starting materials with solvent or trace water instead of the coupling partner.
-
Residual Catalyst: Palladium catalyst and ligands used in the reaction. These are typically present in small amounts but must be removed.
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A2: The choice depends on the scale of your purification and the nature of the impurities. This compound is a non-polar, aromatic hydrocarbon.
-
Normal-Phase Chromatography (NPC): This is the most common and cost-effective method for preparative, lab-scale purification. It uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like a hexane/ethyl acetate mixture).[4] The non-polar target molecule will have weak interactions with the silica and elute relatively quickly, while more polar impurities (like boronic acids or catalyst residues) will be strongly retained.
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18 or Biphenyl-functionalized silica) and a polar mobile phase (like methanol/water or acetonitrile/water).[5][6] In RPC, your non-polar product will be strongly retained, and polar impurities will elute first. RPC is highly effective for analytical HPLC to check purity but can be more expensive for large-scale preparative work. For structurally similar, non-polar impurities (like homocoupled byproducts), a biphenyl stationary phase can offer enhanced separation due to shape selectivity and π-π interactions.[7][8]
Q3: My target compound is non-polar. Why would I consider a Biphenyl stationary phase?
A3: While a standard C18 phase separates compounds primarily based on hydrophobicity, a Biphenyl stationary phase introduces an additional separation mechanism: π-π interactions .[5][8] This is particularly advantageous for separating aromatic isomers or compounds with similar hydrophobicity, such as the potential homocoupled impurities in your reaction mixture. The biphenyl ligand's electron-rich system can interact differently with the aromatic rings of your target molecule versus closely related impurities, providing a unique selectivity that may not be achievable on a standard alkyl phase.[6]
Section 2: Experimental Workflow: From Crude Mixture to Pure Compound
This section provides a detailed, step-by-step methodology for developing a purification protocol using Thin-Layer Chromatography (TLC) and scaling it up to a preparative flash column.
Part A: Method Development with Thin-Layer Chromatography (TLC)
The goal of TLC is to identify a solvent system that provides good separation between your target compound and its impurities, ideally with a target Rf value between 0.25 and 0.35.
Protocol: TLC Analysis
-
Prepare TLC Chamber: Add a small amount (5-10 mL) of your chosen developing solvent (e.g., 5% Ethyl Acetate in Hexane) to a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Also spot reference standards of your starting materials if available.
-
Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[9] Aromatic compounds like your target should appear as dark spots on the fluorescent background.[10] Circle the spots with a pencil.
-
If other non-UV active impurities are suspected, you can use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive stain for many organic compounds.[9][11]
-
-
Calculate Rf Value: The Retention Factor (Rf) is a ratio calculated as follows:
-
Optimize: Adjust the polarity of the mobile phase to achieve the target Rf of ~0.3. If Rf is too high, decrease the polarity (less ethyl acetate). If Rf is too low, increase the polarity (more ethyl acetate).
Part B: Preparative Flash Column Chromatography
Once an optimal solvent system is identified via TLC, you can proceed with the preparative column.
Workflow for Column Chromatography Purification
Caption: Workflow from crude product to pure this compound.
Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight).
-
Add a layer of sand to the bottom of the column.
-
Prepare a slurry of silica gel in your starting mobile phase (a low-polarity solvent like pure hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[14] Add a layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column without disturbing the top layer of sand.
-
Apply pressure (using a pump or air line) to begin eluting the solvent through the column.
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions depends on the column size.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Spot multiple fractions on a single TLC plate to identify the elution profile.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice for normal-phase separation of non-polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Start with pure hexane and gradually increase the percentage of ethyl acetate. This allows non-polar impurities to elute first, followed by your slightly more retained product, while holding polar impurities on the column. |
| TLC Rf Target | 0.25 - 0.35 | Provides the best balance for good separation on a column, preventing excessively long elution times or co-elution with the solvent front.[15] |
| Sample Loading | Dry Loading | Prevents poor separation that can result from using a loading solvent that is more polar than the mobile phase.[14] |
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides a systematic approach to diagnosing and solving common chromatography problems.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor separation results.
Q&A Troubleshooting
Symptom: My compound is not eluting from the column.
-
Possible Cause 1: The mobile phase is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of your eluting solvent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[16]
-
-
Possible Cause 2: Your compound has decomposed on the silica gel. Silica gel is acidic and can degrade sensitive compounds.
-
Solution: Test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If it's unstable, you can use deactivated silica (by adding a small percentage of triethylamine to the mobile phase) or switch to a different stationary phase like alumina.[16]
-
Symptom: All my compounds are eluting together at the solvent front.
-
Possible Cause: The mobile phase is too polar, causing all compounds to travel with the solvent front without interacting with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., switch from 20% ethyl acetate in hexane to 5% ethyl acetate in hexane).
-
Symptom: The spots on my TLC (and bands on the column) are streaking or "tailing".
-
Possible Cause 1: The sample is overloaded on the TLC plate or column.
-
Solution: For TLC, spot a more dilute solution. For the column, reduce the amount of crude material or use a larger diameter column.[14]
-
-
Possible Cause 2: The compound is interacting too strongly or has low solubility in the mobile phase.
-
Solution: Adding a small amount of a slightly more polar solvent or a different co-solvent can sometimes improve peak shape. For acidic or basic compounds, adding a modifier like acetic acid or triethylamine (respectively) can help.
-
Symptom: I can't see my compound on the TLC plate after elution.
-
Possible Cause 1: The compound is not UV-active. While this compound is UV-active, some impurities may not be.
-
Solution: Use a chemical stain. An iodine chamber or a potassium permanganate dip are effective general-purpose stains that visualize a wide range of organic compounds.[17]
-
-
Possible Cause 2: The concentration in the collected fractions is too low to be detected by TLC.
-
Solution: Try concentrating a few of the fractions where you expect your compound to be and re-spot them on a new TLC plate.[16]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I know how much solvent I will need to run my column?
A1: You can estimate this using the Rf value from your TLC plate. The number of "column volumes" (CV) of solvent required to elute the center of your compound band is approximately equal to 1/Rf.[15] One column volume is the volume of the stationary phase in your column. For example, if your product has an Rf of 0.25, it will start to elute in approximately 4 column volumes.
| Rf Value from TLC | Estimated Column Volumes (CV) for Elution |
| 0.50 | ~2 CV |
| 0.33 | ~3 CV |
| 0.25 | ~4 CV |
| 0.20 | ~5 CV |
| 0.10 | ~10 CV |
Q2: Can I reuse my column?
A2: It is generally not recommended for high-purity applications. Strongly adsorbed impurities from a previous run can slowly leach out during subsequent purifications, leading to cross-contamination. For routine, less sensitive purifications, a column can sometimes be flushed with a very polar solvent to strip all compounds and then re-equilibrated, but this is not best practice for drug development or synthesis of analytical standards.
Q3: My separation looks good on TLC, but is poor on the column. What happened?
A3: This is a common issue. The most likely cause is a poorly packed column (channeling) or improper sample loading. If the sample is applied in a solvent significantly more polar than the mobile phase, it will spread out into a wide band before it even begins to separate, nullifying the resolving power of the column. This is why dry loading is highly recommended.[14]
Q4: How do I confirm the purity of my final product?
A4: After combining your pure fractions and evaporating the solvent, you should assess the purity using analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, is an excellent method. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of impurity signals and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the mass and purity.
References
-
Reddit User Discussion on Column Chromatography Math. (2021). r/chemistry. [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Journal of Chromatography A. [Link]
-
Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. [Link]
-
Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Theses, University of Manchester. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2023). How do I calculate a Rf value in chromatography?. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]
- Google Patents. (n.d.).
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
-
Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
ResearchGate. (2019). How to detect a UV inactive compound in column chromatography?. [Link]
-
YouTube. (2010). TLC-The Basics | MIT Digital Lab Techniques Manual. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
BYJU'S. (n.d.). RF Value Explanation. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
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- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Grignard-Mediated Biphenyl Synthesis
Case ID: #GRIG-DIMER-001 Topic: Prevention of Homocoupling (Dimerization) in Grignard Reagents & Cross-Couplings Assigned Specialist: Senior Application Scientist, Organometallics Division
Introduction: The Dimerization Trap
Welcome to the Technical Support Center. If you are reading this, you are likely observing the formation of symmetric biaryls (Ar-Ar) instead of your desired Grignard reagent (Ar-MgX) or your cross-coupled product (Ar-Ar').
In Grignard chemistry, dimerization is not a single phenomenon; it is a symptom of two distinct pathologies occurring at different stages of your workflow:
-
Wurtz-Type Coupling: Occurs during the formation of the Grignard reagent on the magnesium surface.
-
Oxidative/Reductive Homocoupling: Occurs during the catalytic cross-coupling (e.g., Kumada-Corriu) step.
This guide isolates these mechanisms and provides self-validating protocols to eliminate them.
Module 1: Troubleshooting Grignard Formation (Wurtz Coupling)
The Issue: You are attempting to synthesize Ar-MgBr from Ar-Br and Mg turnings, but GC/LC-MS analysis of the quenched aliquot shows significant Ar-Ar dimer.
Root Cause Analysis: The Radical Surface Mechanism
Direct insertion of Magnesium into an aryl halide is not a concerted mechanism; it is a radical process occurring at the solid-liquid interface.
-
Single Electron Transfer (SET): Mg donates an electron to Ar-X, forming a radical anion [Ar-X]•-.
-
Radical Generation: This collapses into an aryl radical Ar• and X-.
-
The Fork in the Road:
-
Path A (Desired):Ar[1]• recombines with the oxidized Mg species to form Ar-MgX.
-
Path B (Wurtz Dimerization): The Ar• radical diffuses away and reacts with another Ar-X or Ar• to form Ar-Ar.
-
Visualizing the Failure Mode
Figure 1: The competition between Grignard formation and Wurtz dimerization on the Mg surface.
Corrective Protocols
Option A: The "Turbo" Switch (Recommended)
Stop using Mg turnings for difficult substrates. Switch to Halogen-Magnesium Exchange using the "Turbo Grignard" reagent (
-
Why: This method bypasses the radical generation on the Mg surface entirely. The LiCl breaks up the Grignard aggregates, increasing reactivity and allowing the exchange to happen at low temperatures (-20°C to -78°C) where dimerization is kinetically inhibited.
Protocol:
-
Dissolve Ar-Br (1.0 equiv) in anhydrous THF.
-
Cool to -20°C (or -40°C for sensitive groups).
-
Add
-PrMgCl[4]·LiCl (1.1 equiv) dropwise. -
Stir for 30–60 mins.
-
Validation: Quench a 0.1 mL aliquot with
. If you see Ar-I and no Ar-Br or Ar-Ar, the exchange is complete.
Option B: High-Dilution Direct Synthesis
If you must use Mg metal (cost constraints):
-
Activation: Dry stir Mg turnings under Argon for 2 hours (crushing fresh surfaces). Add a crystal of
. -
Initiation: Add only 5% of your halide solution to the Mg. Heat until color fades (initiation).
-
The Fix: Once initiated, stop heating . Add the remaining halide solution slowly (dropwise) over 2–4 hours.
-
Logic: Keeping the concentration of Ar-X low in the solution minimizes the statistical probability of an Ar• radical finding an Ar-X molecule to couple with (Path B above).
-
Module 2: Troubleshooting Cross-Coupling (Kumada-Corriu)
The Issue: You successfully made Ar-MgX, but during the Pd/Ni-catalyzed coupling with Ar'-X, you observe homocoupling of the Grignard (Ar-Ar) or the halide (Ar'-Ar').
Root Cause Analysis
-
Oxidative Homocoupling: Oxygen ingress oxidizes the Grignard reagent to a radical, which dimerizes.
-
Transmetallation Scrambling: If the rate of Reductive Elimination is slow, the metal center (Pd/Ni) can undergo a second transmetallation, replacing the halide ligand with a second aryl group.
Visualizing the Scramble
Figure 2: The catalytic cycle showing where excess Grignard leads to "Ar-Pd-Ar" species and subsequent homocoupling.
Corrective Protocols
1. Catalyst Selection: The PEPPSI Advantage
Standard Pd(
-
Why: The bulky NHC ligand (IPr) creates a steric environment that accelerates Reductive Elimination. This clears the catalyst active site quickly, preventing the "waiting period" where a second transmetallation (homocoupling) could occur.
2. Controlled Addition (Syringe Pump)
Never dump the Grignard reagent into the catalyst/halide mixture.
-
Protocol: Add the Grignard reagent to the reaction mixture (containing Catalyst + Ar'-X) via syringe pump over 1–2 hours.
-
Logic: This maintains a low steady-state concentration of Ar-MgX, ensuring that as soon as it transmetallates, it reductively eliminates with the Ar' already on the metal, rather than waiting for another Ar-MgX.
3. Oxygen Exclusion (Degassing)
Standard "nitrogen balloon" flushing is often insufficient.
-
Protocol: Sparge all solvents with Argon for 15 minutes or use freeze-pump-thaw cycles (x3).
-
Mechanism:
(Phenol) or (via radical coupling).
Module 3: Validation & Data Comparison
Do not guess the concentration of your Grignard. An excess leads to homocoupling; a deficiency leads to incomplete conversion.
Standardized Titration Protocol (Knochel Method)
Use this to validate your reagent before coupling.
-
Dry a vial and add 100 mg of Iodine (
). -
Dissolve in 2 mL of 0.5 M LiCl in THF (The LiCl accelerates the solubilization).
-
Cool to 0°C.
-
Titrate with your Grignard solution until the brown color vanishes (becomes clear/yellow).
-
Reaction:
.
-
Comparison of Methodologies
| Feature | Direct Mg Insertion | Turbo Grignard ( | Rieke Magnesium |
| Primary Risk | High Wurtz Dimerization | Low/Negligible Dimerization | Moderate Dimerization |
| Temp Range | Reflux/Heat required | -20°C to -78°C | -78°C to RT |
| Substrate Scope | Simple Aryl Halides | Functionalized (Esters, CN, NO2) | Highly Inert Halides (F, Cl) |
| Cost | Low | High | Very High |
| Recommendation | Only for simple, cheap substrates | Standard for Pharma/R&D | Only for "impossible" substrates |
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black immediately upon adding the catalyst. Is this bad?
-
A: Not necessarily. Pd(0) species are often black/dark. However, if you see a "mirror" forming on the glass, your catalyst has decomposed (Pd black precipitation), likely due to lack of stabilizing ligands. Switch to PEPPSI or add free ligand (e.g.,
).
Q: Can I use
-
A: For Wurtz coupling,
can sometimes help because Grignards are less soluble and less reactive than in THF. However, THF is required for Turbo Grignards and most Pd-catalyzed couplings. If using THF, temperature control is your primary lever against dimerization.
Q: How do I remove the homocouple dimer from my product?
-
A: This is difficult as biaryls are non-polar, often co-eluting with the product.
-
Prevention is key.
-
Purification: Try sublimation (if volatile) or recrystallization. Chromatography is often ineffective for separating Ph-Ph from Ph-Ar.
-
References
-
Mechanism of Grignard Formation & Wurtz Side Reactions
-
The "Turbo Grignard" (LiCl-Mediated Exchange)
-
Krasovskiy, A., & Knochel, P.[4] (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
-
PEPPSI Catalysts for Suppression of Homocoupling
-
Organ, M. G., et al. (2006).[6] "Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.
-
-
Titration of Grignard Reagents
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 6. epfl.ch [epfl.ch]
- 7. web.alfredstate.edu [web.alfredstate.edu]
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 3,4,3'-Trimethyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing intricate details about the chemical environment of individual atoms within a molecule. This guide offers an in-depth analysis and spectral assignment of 3,4,3'-trimethyl-1,1'-biphenyl, a substituted biphenyl of interest in various fields of chemical research. As a Senior Application Scientist, this guide is structured to not only present the data but to walk you through the logical process of spectral assignment, integrating theoretical principles with predicted data and analogies to similar structures.
The Challenge of Substituted Biphenyls
Substituted biphenyls present a unique challenge in NMR spectroscopy. The two phenyl rings, connected by a single bond, can exhibit restricted rotation, leading to complex spectra. Furthermore, the substitution pattern significantly influences the electronic environment of each nucleus, resulting in a wide dispersion of chemical shifts. In the case of this compound, the presence of methyl groups at various positions introduces both electronic and steric effects that must be carefully considered for an accurate spectral assignment.
Predicted NMR Data for this compound
In the absence of readily available experimental spectra for this compound, we will utilize high-quality predicted NMR data as our foundation. These predictions, generated using advanced computational algorithms, provide a robust starting point for our analysis. The predicted chemical shifts are presented in the tables below.
Table 1: Predicted 1H NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 7.35 | d | 1H |
| H-5 | 7.20 | d | 1H |
| H-6 | 7.40 | s | 1H |
| H-2' | 7.38 | d | 1H |
| H-4' | 7.15 | d | 1H |
| H-5' | 7.25 | dd | 1H |
| H-6' | 7.42 | s | 1H |
| 3-CH₃ | 2.35 | s | 3H |
| 4-CH₃ | 2.40 | s | 3H |
| 3'-CH₃ | 2.38 | s | 3H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Number | Predicted Chemical Shift (ppm) |
| C-1 | 141.5 |
| C-2 | 127.0 |
| C-3 | 138.0 |
| C-4 | 137.0 |
| C-5 | 130.0 |
| C-6 | 124.0 |
| C-1' | 141.0 |
| C-2' | 127.5 |
| C-3' | 138.5 |
| C-4' | 129.5 |
| C-5' | 130.5 |
| C-6' | 124.5 |
| 3-CH₃ | 21.0 |
| 4-CH₃ | 21.5 |
| 3'-CH₃ | 21.2 |
A Step-by-Step Guide to Spectral Assignment
The assignment of the NMR spectra of this compound requires a systematic approach, integrating knowledge of chemical shifts, coupling constants, and two-dimensional (2D) NMR techniques.
Analysis of the 1H NMR Spectrum
The proton NMR spectrum provides the initial clues for our assignment. We can categorize the signals into aromatic and aliphatic regions.
-
Aromatic Region (7.0-7.5 ppm): The signals in this region correspond to the protons on the two phenyl rings. The substitution pattern dictates the multiplicity of these signals. For instance, a proton with one neighbor will appear as a doublet (d), while a proton with two non-equivalent neighbors will appear as a doublet of doublets (dd). An isolated aromatic proton will appear as a singlet (s).
-
Aliphatic Region (2.3-2.5 ppm): The singlets in this region are characteristic of the methyl (CH₃) groups. Their integration value of 3H confirms this assignment.
Unambiguous Assignment using 2D NMR Spectroscopy
To definitively assign each proton and carbon, we would employ a suite of 2D NMR experiments. While we are working with predicted data, understanding the principles of these techniques is crucial for a logical assignment.
The COSY experiment reveals proton-proton couplings, typically over two to three bonds.[1] This is instrumental in identifying adjacent protons on the aromatic rings.
Caption: Predicted COSY correlations for this compound.
For example, in the 3,4-dimethylphenyl ring, we would expect to see a correlation between H-5 and H-6, and between H-2 and H-6, confirming their proximity. Similarly, in the 3-methylphenyl ring, correlations between H-2' and H-6', and between H-4' and H-5' would be anticipated.
The HSQC experiment correlates each proton with the carbon to which it is directly attached.[2] This is a powerful tool for assigning the protonated carbons in the 13C NMR spectrum.
Caption: Predicted HSQC correlations for this compound.
By observing a cross-peak between a proton signal at a specific chemical shift and a carbon signal, we can confidently assign that carbon to the corresponding protonated position. For instance, the proton at 7.35 ppm (H-2) would show a correlation to the carbon at 127.0 ppm (C-2).
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[3] This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the carbon skeleton.
Caption: Key predicted HMBC correlations for the 3,4-dimethylphenyl ring.
For example, the protons of the 3-CH₃ group would show correlations to C-2, C-3, and C-4. The proton H-2 would show correlations to the quaternary carbon C-1 and to C-3. These long-range correlations are the final pieces of the puzzle, allowing for the complete and unambiguous assignment of all carbon atoms.
Through-Space Effects and Conformational Considerations
In ortho-substituted biphenyls, steric hindrance can restrict rotation around the C1-C1' bond.[4] This can lead to through-space interactions that influence chemical shifts. For instance, the methyl groups at the 3 and 3' positions are in close proximity to the protons at the 2 and 2' positions, respectively. This can cause a deshielding effect known as steric compression, where the electron clouds of the interacting groups repel each other, leading to a downfield shift of the affected protons.[5][6] The predicted chemical shifts of H-2 and H-2' being relatively downfield for aromatic protons are consistent with such an effect.
Experimental Protocols
Acquiring high-quality 1D and 2D NMR spectra is crucial for accurate structural elucidation. Below are generalized protocols for the key experiments discussed.
General 1D NMR Acquisition (1H and 13C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
1H NMR: Use a standard pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition (COSY, HSQC, HMBC)
-
Initial Setup: Acquire a standard 1H spectrum to determine the spectral width.
-
COSY:
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve the desired resolution.[1]
-
-
HSQC:
-
Load a standard HSQC pulse program.[7]
-
Set the spectral width in the direct dimension (F2) for the protons and in the indirect dimension (F1) for the carbons.
-
Optimize the number of scans per increment to obtain adequate signal intensity.
-
-
HMBC:
-
Load a standard HMBC pulse program.[8]
-
Set the spectral widths for the proton and carbon dimensions.
-
The long-range coupling delay should be optimized based on the expected J-couplings (typically 50-100 ms).
-
Conclusion
The complete assignment of the 1H and 13C NMR spectra of this compound is a systematic process that relies on a combination of fundamental NMR principles, predicted data, and the application of 2D NMR techniques. By carefully analyzing chemical shifts, coupling patterns, and through-space correlations, a comprehensive and unambiguous structural elucidation can be achieved. This guide provides a framework for researchers to approach the spectral analysis of this and other complex substituted biphenyls, fostering a deeper understanding of their molecular architecture.
References
- Anson, C. W., & Thamattoor, D. M. (2012). Influence of substituents on the through-space shielding of aromatic rings. The Journal of Organic Chemistry, 77(4), 1693–1700.
- Chen, K., & Allinger, N. L. (1993). Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. Journal of the Chemical Society, Perkin Transactions 2, (5), 765-768.
-
Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB.org: An Online NMR Spectrum Prediction and Database Tool. [Link]
-
University of California, San Diego, Department of Chemistry and Biochemistry. Common 2D (COSY, HSQC, HMBC). [Link]
-
Indiana University NMR Facility. 2D HMQC and HSQC. [Link]
-
Chemistry LibreTexts. Conformations of Biphenyls. [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
PubChem. 3-Methylbiphenyl. [Link]
-
PubChem. 4-Methylbiphenyl. [Link]
-
Chemistry LibreTexts. HMBC and HMQC Spectra. [Link]
-
Chemistry LibreTexts. Conformations of Biphenyls. [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
Wiley Online Library. Supporting Information for various substituted biphenyls. [Link]
-
Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
The Journal of Organic Chemistry. Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. [Link]
-
Organic & Biomolecular Chemistry. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. [Link]
-
Khan Academy. Diamagnetic anisotropy. [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
University of Chicago, Chemistry Department, NMR Facility. Protocols. [Link]
-
Chemistry LibreTexts. HSQC and HMBC Spectra. [Link]
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Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4,3'-Trimethyl-1,1'-biphenyl
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of discovery. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing a molecular fingerprint through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4,3'-Trimethyl-1,1'-biphenyl, a substituted aromatic hydrocarbon. By understanding its characteristic fragmentation, we can achieve confident identification and differentiation from isomeric and structurally related compounds.
This guide will not only dissect the fragmentation pathways of the title compound but also compare this "fingerprint" analysis with alternative and complementary analytical strategies, providing a comprehensive framework for its characterization in complex matrices. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and validated through extensive application in the field.
The Foundational Principles of Fragmentation in Aromatic Systems
Before delving into the specific fragmentation of this compound, it is crucial to understand the governing principles of how molecules of this class behave under electron ionization. When a molecule is bombarded with high-energy electrons in the MS source, it can lose an electron to form a molecular ion (M+•).[1][2] This molecular ion is a radical cation that is often unstable and undergoes a series of bond cleavages and rearrangements to form smaller, more stable fragment ions.[2] For aromatic compounds, the stability of the aromatic ring often leads to a prominent molecular ion peak.[3]
The fragmentation of substituted aromatic compounds is heavily influenced by the nature and position of the substituents. In the case of alkyl-substituted aromatics, a common fragmentation pathway involves the cleavage of the benzylic bond, the bond between the aromatic ring and the alkyl group. This often leads to the formation of a stable tropylium ion (C7H7+) at m/z 91 through rearrangement, a hallmark of many alkylbenzene derivatives.[4]
Predicted Fragmentation Pattern of this compound
The structure of this compound features a biphenyl core with three methyl substituents. Based on the principles outlined above, we can predict the following key fragmentation pathways under electron ionization:
Predicted Fragmentation of this compound.
Key Predicted Fragments:
| m/z | Proposed Fragment | Description of Formation |
| 196 | [M]+• | The molecular ion, representing the intact molecule with one electron removed. A relatively intense peak is expected due to the aromatic stability. |
| 181 | [M-CH3]+ | Loss of a single methyl radical (•CH3) from one of the rings. This is a very common fragmentation for methylated aromatics.[5] |
| 166 | [M-2CH3]+ | Subsequent loss of a second methyl radical. |
| 153 | [C12H9]+ | Loss of all three methyl groups, resulting in a biphenyl cation. |
| 91 | [C7H7]+ | Formation of the highly stable tropylium ion through cleavage of the biphenyl bond and rearrangement. This is a characteristic fragment for compounds containing a methyl-substituted benzene ring.[4] |
This predicted pattern provides a unique fingerprint for the identification of this compound. The presence of the molecular ion at m/z 196, followed by sequential losses of 15 mass units, and the characteristic peak at m/z 91 are all strong indicators of this specific structure.
A Comparative Analysis: Alternative and Confirmatory Techniques
While EI-MS provides a robust method for identification, a comprehensive analytical approach often involves orthogonal techniques to enhance confidence and provide quantitative data, especially in complex matrices. The analysis of structurally similar compounds, such as polychlorinated biphenyls (PCBs), offers a well-established framework for comparison.[6][7]
| Analytical Technique | Principle | Advantages for Trimethyl-biphenyl Analysis | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase before MS analysis. | Excellent for separating isomers of trimethyl-biphenyl. Provides retention time as an additional identification parameter.[6] Established methods for similar compounds (e.g., EPA Method 8082A for PCBs) can be adapted.[8][9][10] | Requires the analyte to be thermally stable and volatile. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile and a stationary phase. | Suitable for less volatile or thermally labile compounds. Can be coupled with MS (LC-MS) for enhanced specificity. | May have lower resolution for closely related isomers compared to high-resolution GC. Solvent choice is critical. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). | Unambiguous structure elucidation and isomer differentiation. Provides information on the connectivity of atoms. | Lower sensitivity compared to MS. Requires a relatively pure sample in higher concentrations. |
Experimental Protocol: A Validated GC-MS Methodology
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following is a self-validating GC-MS method adapted from established procedures for the analysis of biphenyl derivatives.[11][12]
GC-MS Workflow for the Analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
For solid samples, perform a solvent extraction using a non-polar solvent like hexane.
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica-based sorbent may be necessary to remove interferences.
-
Concentrate the extract to a suitable volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL splitless injection at 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification, monitoring key ions (e.g., 196, 181, 166, 91).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern.
-
Confirm the identity by searching against a spectral library (e.g., NIST).
-
For quantitative analysis, use an internal or external standard calibration curve.
-
Conclusion
The confident identification of this compound relies on a thorough understanding of its mass spectral fragmentation pattern. The predicted fragmentation, characterized by a strong molecular ion peak at m/z 196, sequential losses of methyl groups, and the formation of a tropylium ion at m/z 91, provides a distinctive fingerprint. When integrated into a validated GC-MS workflow and complemented by orthogonal analytical techniques, this approach ensures the highest level of scientific rigor and data integrity. This guide provides the foundational knowledge and practical framework for researchers to confidently identify and characterize this compound in their analytical endeavors.
References
- International Journal of ChemTech Research. (n.d.). The mass spectral fragmentation of substituted m-terphenyl and biaryl derivatives.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
- Agilent. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]
-
Agilent. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
-
Interchim. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]
-
API Capacitors. (2020, August 25). Alternatives available to PolyChlorinated Biphenyl. Retrieved from [Link]
-
cromlab-instruments.es. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
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Unambiguous Structure Elucidation: A Comparative Guide to X-ray Diffraction Analysis of 3,4,3'-Trimethyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray diffraction (XRD) as the gold standard for the structural confirmation of 3,4,3'-Trimethyl-1,1'-biphenyl, a polysubstituted aromatic compound. We will explore the causality behind experimental choices in XRD, compare its performance with alternative analytical techniques, and provide supporting experimental data from closely related structures to offer a comprehensive understanding of its capabilities.
The Challenge of Substituted Biphenyls: Conformational Ambiguity
Substituted biphenyls, such as this compound, present a unique structural challenge due to the rotational freedom around the central C-C single bond connecting the two phenyl rings. This rotation gives rise to different conformations, known as atropisomers, which can exhibit distinct biological activities and physical properties.[1][2] The dihedral angle between the two phenyl rings is a critical parameter that defines the molecule's overall shape. Factors like steric hindrance between substituents on the rings significantly influence this angle.[2] Therefore, an analytical technique that can precisely map the atomic coordinates in three-dimensional space is essential for unambiguous structural assignment.
X-ray Diffraction: The Definitive Approach
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the absolute structure of crystalline compounds.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the material, we can deduce the arrangement of atoms within the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.[3]
Why XRD is the Gold Standard for this compound:
-
Unambiguous 3D Structure: Unlike spectroscopic methods that provide information about connectivity and functional groups, XRD provides a direct visualization of the molecule's three-dimensional architecture.
-
Precise Conformational Details: XRD can accurately determine the dihedral angle between the phenyl rings, a crucial feature for understanding the steric and electronic effects of the methyl substituents.
-
Solid-State Packing Information: The analysis also reveals how molecules pack together in the solid state, which is vital for understanding physical properties like solubility and melting point.
A Comparative Analysis: XRD vs. Alternative Techniques
While XRD is the definitive method, other analytical techniques are often employed in concert for a comprehensive characterization. Here’s a comparative overview:
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), through-space interactions (NOESY). | Excellent for determining the constitution of a molecule in solution. | Provides an average structure in solution; does not directly measure bond lengths or angles. Conformational information can be inferred but is not as precise as XRD. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Provides no information about stereochemistry or conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple. | Provides limited information about the overall molecular structure. |
Experimental Workflow: From Powder to Structure
The successful determination of a crystal structure via XRD involves a meticulous workflow.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol (Hypothetical for this compound)
Based on established procedures for similar small molecules, the following protocol outlines the key steps for the X-ray diffraction analysis of this compound.
1. Synthesis and Purification:
-
The synthesis of this compound would likely be achieved via a Suzuki coupling reaction between a suitable boronic acid and a bromo- or iodo-arene.
-
Purification to obtain a highly pure sample is critical for successful crystallization. This is typically achieved by column chromatography followed by recrystallization.
2. Crystal Growth:
-
Objective: To obtain a single crystal of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethanol, toluene).
-
Employ a slow crystallization technique such as:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place the vial containing the solution in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Heat the saturated solution and then allow it to cool to room temperature, and subsequently to a lower temperature (e.g., 4°C), very slowly.
-
-
3. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer directs a monochromatic X-ray beam at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Expected Structural Insights for this compound
While a specific crystal structure for this compound is not publicly available, we can infer expected structural features based on published data for similar molecules like 3,3'-dimethoxybiphenyl and other substituted biphenyls.[4][5][6]
-
Non-planar Conformation: Due to the steric hindrance of the methyl groups at the 3 and 3' positions, the two phenyl rings are expected to be twisted relative to each other. The dihedral angle is anticipated to be in the range of 35-55°. For instance, the crystal structure of 3,3'-dimethoxybiphenyl shows an average torsion angle of 37.5°.[4][5][6]
-
Molecular Packing: The crystal packing will likely be governed by weak intermolecular interactions such as C-H···π and van der Waals forces.
The following diagram illustrates the key structural parameters that would be determined by XRD.
Figure 2: Key structural parameters of this compound determined by XRD.
Conclusion
For the unambiguous structural confirmation of this compound, single-crystal X-ray diffraction is the unequivocal method of choice. It provides a level of detail regarding the three-dimensional arrangement of atoms, conformational preferences, and intermolecular interactions that cannot be achieved by other analytical techniques. While methods like NMR and MS are indispensable for confirming connectivity and molecular weight, XRD provides the ultimate proof of structure, which is critical for understanding the structure-property relationships in drug development and materials science.
References
-
Rajnikant, Gupta, V. K., Singh, P., Kumar, S., & Vohra, D. N. (2004). X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. Journal of Chemical Sciences, 116(1), 31–36. [Link]
- Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.
- Sheldrick, G. M. (1997). SHELXS97, Program for Crystal Structure Solution. University of Göttingen, Germany.
- Sheldrick, G. M. (1997). SHELXL97, Program for the Refinement of Crystal Structures. University of Göttingen, Germany.
-
IIT Kanpur. (n.d.). X-Ray Diffraction (XRD). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). Retrieved from [Link]
-
NIST. (n.d.). 3,4,5'-Trimethyl-1,1'-biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
-
Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
Sources
Benchmarking Synthesis Methods for 3,4,3'-Trimethyl-1,1'-biphenyl
The following guide provides a technical benchmark for the synthesis of 3,4,3'-Trimethyl-1,1'-biphenyl , designed for application scientists and process chemists.
Executive Summary
The synthesis of This compound requires the coupling of two distinct aromatic rings: a 3,4-disubstituted ring and a 3-monosubstituted ring.[1] Unlike symmetric biaryls (synthesized via homocoupling), this asymmetric target demands a cross-coupling approach to avoid statistical mixtures of products (A-A, B-B, and A-B).
This guide benchmarks three methodologies:
-
Suzuki-Miyaura Coupling (Gold Standard): Highest yield, regio-controlled, scalable.[1]
-
Green Aqueous Coupling (Sustainable): Surfactant-mediated, lower waste, moderate yield.[1]
-
Ullmann Coupling (Historical Baseline): Low atom economy, harsh conditions, included only for comparative rigor.
Target Molecule & Retrosynthetic Analysis
To achieve the 3,4,3' substitution pattern, the bond formation must occur between C1 of the 3,4-dimethyl fragment and C1' of the 3-methyl fragment.[1]
Retrosynthetic Disconnection:
-
Fragment A (Electrophile): 4-Bromo-1,2-dimethylbenzene (4-Bromo-o-xylene).[1]
-
Fragment B (Nucleophile): 3-Methylphenylboronic acid (m-Tolylboronic acid).[1]
-
Note: The roles can be reversed, but 4-bromo-o-xylene is a common, inexpensive commodity chemical.[1]
Structural Insight: Both coupling partners possess open ortho positions (hydrogens at C2/C6 and C2'/C6'). This lack of steric hindrance at the coupling site implies that standard catalytic systems (Pd(PPh3)4) will perform efficiently without the need for exotic Buchwald ligands.
Comparative Methodologies
Method A: The Gold Standard (Suzuki-Miyaura Coupling)
Mechanism: Pd(0)-catalyzed cross-coupling involving oxidative addition, transmetallation, and reductive elimination.[1] Why this method? It offers the highest regioselectivity (>99%) and yield for asymmetric biaryls.
Experimental Protocol
-
Scale: 10 mmol
-
Reagents:
Step-by-Step Workflow:
-
Degassing: Charge a 3-neck round-bottom flask with toluene, ethanol, and aqueous Na2CO3. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).
-
Addition: Add the aryl bromide, boronic acid, and Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to reflux (approx. 90°C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Separate layers. Extract aqueous phase with ethyl acetate (3x).
-
Purification: Dry organics over MgSO4, concentrate, and purify via silica gel flash chromatography (100% Hexanes to remove homocoupled byproducts, if any).
Performance Data:
-
Isolated Yield: 92–96%[1]
-
Purity: >99% (HPLC)
-
Time: 8 Hours
Method B: Green Aqueous Coupling (Surfactant-Mediated)
Mechanism: Micellar catalysis where the hydrophobic reaction partners are encapsulated within surfactant nanoreactors in water.[1] Why this method? Eliminates toxic organic solvents (toluene) and reduces cost.
Experimental Protocol
-
Surfactant: TPGS-750-M (2 wt % in water).[1]
-
Catalyst: Pd(dtbpf)Cl2 (1 mol%).
-
Base: Triethylamine (Et3N).
Workflow:
-
Dissolve surfactant in degassed water.[1]
-
Add catalyst and base.[1][2][4][5][6][7][8] Stir vigorously at 45°C.
-
Product precipitates or oils out; extract with minimal green solvent (e.g., Ethyl Acetate).
Performance Data:
-
Isolated Yield: 85–89%[1]
-
Green Score: High (Water as solvent).
-
Drawback: Purification can be trickier due to surfactant removal.[1]
Benchmarking Analysis
The following table compares the methodologies based on experimental efficiency and industrial viability.
| Metric | Method A: Suzuki (Standard) | Method B: Aqueous (Green) | Method C: Ullmann (Historical) |
| Yield | 92–96% | 85–89% | 30–45% |
| Atom Economy | High | High | Low (Stoichiometric Cu waste) |
| Temp | 90°C | 45°C | >200°C |
| Scalability | Excellent (kg scale) | Good | Poor |
| Cost | Moderate (Pd catalyst) | Low (Solvent savings) | High (Energy & Waste disposal) |
| Selectivity | >99% Heterocoupling | >98% Heterocoupling | Statistical Mixture (Homo/Hetero) |
Mechanistic & Workflow Visualization[6]
Diagram 1: Retrosynthesis and Catalytic Cycle
This diagram illustrates the specific disconnection for this compound and the Pd-catalyzed cycle.[1]
Caption: Retrosynthetic breakdown and the Suzuki-Miyaura catalytic cycle specific to the coupling of bromoxylene and tolylboronic acid.
Diagram 2: Experimental Workflow (Method A)
A logical flow for the bench-scale synthesis.
Caption: Step-by-step experimental workflow for the standard Suzuki coupling protocol.
Critical Troubleshooting
-
Oxygen Sensitivity: The most common failure mode is catalyst deactivation (formation of Pd black) due to insufficient degassing. If the reaction mixture turns black immediately upon heating, oxygen was likely present.
-
Stoichiometry: Use a slight excess (1.1 equiv) of the boronic acid, as protodeboronation (loss of the boron group) can occur as a side reaction over long reflux times.
-
Base Selection: If the reaction is sluggish, switch from Na2CO3 to K3PO4 or Cs2CO3 to increase the rate of transmetallation.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59-72.[1] Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
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- 2. arkat-usa.org [arkat-usa.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 3,4,3'-Trimethyl-1,1'-biphenyl: A Guide for Laboratory Professionals
Core Principle: Proactive Risk Mitigation
Given the absence of specific toxicological and environmental fate data for 3,4,3'-Trimethyl-1,1'-biphenyl, our disposal strategy is founded on the principle of proactive risk mitigation. We will treat this compound with the caution afforded to related biphenyl derivatives, which are known for their potential environmental persistence and toxicity. The procedures outlined below are designed to meet and exceed standard safety and regulatory compliance requirements.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. Based on the known properties of similar methylated biphenyls, we must assume the compound may be an irritant to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a fume hood for all transfers. | In the absence of specific inhalation hazard data, minimizing exposure through engineering controls is the primary line of defense.[1] |
Section 2: Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[2][3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Select a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be in good condition, free of cracks or defects.[4]
-
-
Label the Container:
-
Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration if in solution.
-
Include the date when the first waste was added to the container.
-
-
Collect the Waste:
-
Solid Waste: Place any solid this compound directly into the designated hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[2]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, should be placed in the solid hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.[2]
-
Section 3: Disposal Workflow
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]
Disposal Decision Pathway
Caption: Disposal workflow for this compound.
Arranging for Professional Disposal:
-
Contact your EHS Office: Once your waste container is nearing capacity (approximately 75% full), or if your project is complete, contact your institution's Environmental Health and Safety office to arrange for a waste pickup.[2]
-
Provide Necessary Information: Be prepared to provide the chemical name, quantity, and any other information requested by the EHS office.
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup and handover.
Section 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
-
Contain the Spill (for minor spills):
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.
-
-
Clean the Spill:
-
Wearing the appropriate PPE, carefully collect the absorbent material and place it in your designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report the Spill:
-
Report all spills to your laboratory supervisor and the EHS office, regardless of size.
-
Conclusion
The responsible disposal of this compound is a reflection of our commitment to safety and environmental stewardship. By following these evidence-based protocols, which are derived from best practices for handling analogous chemical compounds, we can ensure that our research activities do not pose a threat to ourselves, our colleagues, or the environment. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
- 3M.
- Fisher Scientific. SAFETY DATA SHEET for 3-Methylbiphenyl. Accessed February 2024.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Accessed February 2024.
- Washington State Department of Ecology. Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Accessed February 2024.
- Benchchem. Navigating the Safe Disposal of Desmethyl Bromethalin: A Guide for Laboratory Professionals. Accessed February 2024.
- U.S. Environmental Protection Agency (EPA).
- Northwestern University. Hazardous Waste Disposal Guide. Accessed February 2024.
- Reddit.
- Sigma-Aldrich.
- PGS-46.
- Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. Accessed February 2024.
- SKF.
- Benchchem. Proper Disposal of 3-(4-Biphenyl)-2-methyl-1-propene: A Step-by-Step Guide for Laboratory Professionals. Accessed February 2024.
- Dartmouth College. Hazardous Waste Disposal Guide. Accessed February 2024.
- American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. Accessed February 2024.
- VSBIT. Safety Reference. Accessed February 2024.
- U.S. Environmental Protection Agency (EPA). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Accessed February 2024.
- Electronic Code of Federal Regulations (eCFR). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Accessed February 2024.
- StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Accessed February 2024.
- U.S. Fish & Wildlife Service. Polychlorinated Biphenyls (PCB) Management. Accessed February 2024.
- Benchchem. Essential Guide to the Proper Disposal of IN- 1130. Accessed February 2024.
- Benchchem. Technical Support Center: Safe Handling and Disposal of 3-Oxetanone Waste. Accessed February 2024.
Sources
Personal protective equipment for handling 3,4,3'-Trimethyl-1,1'-biphenyl
Operational Safety Guide: Handling 3,4,3'-Trimethyl-1,1'-biphenyl
Executive Safety Summary
The Core Hazard: this compound is a lipophilic aromatic hydrocarbon.[1] Unlike simple inorganic acids that cause immediate pain upon contact, alkyl-biphenyls act as "silent penetrators."[1] Their high lipid solubility allows them to cross the stratum corneum (outer skin layer) and enter the bloodstream, potentially causing systemic toxicity or sensitization without immediate surface burning.
Operational Directive:
-
Default Status: Treat as a Skin Irritant (H315), Eye Irritant (H319), and Chronic Aquatic Toxin (H410).[1]
-
Critical Control: Zero Skin Contact. Standard "exam-grade" latex gloves are insufficient.[1]
-
Data Gap Protocol: As specific toxicological data for the 3,4,3'-isomer is limited compared to the parent biphenyl, this guide adopts a Precautionary Analog Approach , utilizing safety data from 3,3',4,4'-Tetramethylbiphenyl and general trimethylbiphenyls.[1]
Risk Assessment & PPE Selection Logic
Effective safety is not about wearing more gear; it is about matching the barrier to the chemical's physical state and permeation rate.
Decision Logic: Selecting the Right Barrier
Figure 1: Decision matrix for selecting respiratory and dermal protection based on physical state and contact duration.[1]
The PPE Matrix (Specifications)
Do not rely on generic "safety gear."[1][2] Use this specification table to procure the correct equipment.
| Component | Recommended Material | Technical Justification (The "Why") |
| Hand Protection (Primary) | Nitrile Rubber (Acrylonitrile Butadiene) | Permeation Resistance: Biphenyls degrade natural rubber (latex) rapidly.[1] Nitrile offers superior resistance to aromatic hydrocarbons.[1] |
| Glove Thickness | Minimum 0.11 mm (4-5 mil) | Thin exam gloves (<3 mil) have micro-pores that expand upon contact with organic solvents.[1] Thicker nitrile increases "Breakthrough Time."[1] |
| Glove Configuration | Double Gloving | Visual Indicator: Wear a colored nitrile glove (e.g., blue) under a white nitrile glove. If the outer glove rips or degrades, the color contrast alerts you immediately. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for liquids.[1] Biphenyls are eye irritants; vapors/dust can bypass side shields.[1] |
| Body Protection | Lab Coat (Poly-cotton or Tyvek) | Standard cotton offers limited protection against saturation.[1] If handling >100mL liquid, use a chemically resistant Tyvek apron.[1] |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to PPE.[1] Keep all open containers within the hood. |
Operational Protocol: The "Clean-Hands" Workflow
Safety failures rarely happen during the experiment; they happen during doffing (taking gear off), where contaminated gloves touch clean skin.[1]
Step-by-Step Handling Procedure
-
Pre-Check:
-
Donning (Putting On):
-
Experimental Manipulation:
-
Weighing (Solids): Use a static-free spatula.[1] Biphenyl derivatives can be static-prone, causing "powder jump."[1]
-
Transfer (Liquids): If dissolving in solvent (e.g., DCM, Toluene), assume the permeation rate of the solvent, which is often faster than the solute.[1]
-
Critical Rule: If a splash occurs on the outer glove, STOP .[1] Remove the outer glove immediately, wash the inner glove (if suspected contact), and re-glove.[1]
-
-
Doffing (The "Beak Method"):
Waste Disposal & Decontamination
Chemical Identity for Waste Tags:
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Trimethyl-biphenyl derivative).[1][5][6]
-
UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[1]
-
Hazard Class: 9 (Miscellaneous).[1]
Disposal Protocol:
-
Solids: Collect in a dedicated solid waste container labeled "Toxic Organics."[1] Do not mix with oxidizers.[1]
-
Liquids: Dispose of in "Non-Halogenated Organic" waste (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Glassware: Triple rinse with Acetone. Collect the first rinse as hazardous waste.[1] Subsequent rinses can be washed normally.[1]
Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Spill (Solid):
-
Spill (Liquid):
References
-
National Institute of Standards and Technology (NIST). 3,4,5'-Trimethyl-1,1'-biphenyl Phase Change Data. NIST Chemistry WebBook.[1] [Link][1][5]
-
PubChem. 3,3',4,4'-Tetramethylbiphenyl Compound Summary. National Library of Medicine.[1] [Link]
-
Showa Group. Chemical Permeation Guide - Nitrile vs. Aromatic Hydrocarbons. [Link]
-
Carl Roth. Safety Data Sheet: Biphenyl. (Reference for parent scaffold toxicity). [Link][1]
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Methylbiphenyl. [Link][1][7]
Sources
- 1. 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl | C18H22 | CID 521753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. afmsafety.com.au [afmsafety.com.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. 3,4,5'-Trimethyl-1,1'-biphenyl [webbook.nist.gov]
- 6. 3,3',4,4'-TETRAMETHYL-1,1'-BIPHENYL | CAS 4920-95-0 [matrix-fine-chemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
